5,8-Dibromo-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5,8-dibromo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONABZJAHIPXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5,8-Dibromo-1,2,3,4-tetrahydroquinoline chemical structure and physical properties
An In-Depth Technical Guide to 5,8-Dibromo-1,2,3,4-tetrahydroquinoline (CAS 1248969-69-8)
As a Senior Application Scientist, navigating the synthesis and application of polyhalogenated heterocycles requires a deep understanding of molecular dynamics, regioselectivity, and catalytic vulnerabilities. 5,8-Dibromo-1,2,3,4-tetrahydroquinoline is a highly specialized structural motif utilized extensively in drug discovery and advanced materials science. The presence of two heavy bromine atoms at the 5 and 8 positions provides orthogonal handles for cross-coupling reactions (such as Buchwald-Hartwig or Suzuki-Miyaura couplings), while the saturated tetrahydroquinoline core offers a tunable, sp3-rich three-dimensional scaffold.
This whitepaper dissects the physical properties, mechanistic causality of its synthesis, and self-validating experimental protocols required to handle this compound with scientific rigor.
Chemical Structure and Physical Properties
The molecular architecture of 5,8-dibromo-1,2,3,4-tetrahydroquinoline is defined by the saturation of the nitrogen-containing ring. Unlike its fully aromatic precursor (quinoline), the saturation changes the nitrogen's hybridization from sp2 to sp3, significantly increasing its basicity and nucleophilicity. However, the bulky bromine atoms at the 5 and 8 positions introduce profound steric hindrance. The C8 bromine, in particular, sits in close spatial proximity to the secondary amine, shielding it from bulky electrophiles and influencing its pharmacokinetic binding profile.
To establish a baseline for analytical and synthetic workflows, the core quantitative properties are summarized below, supported by data from 1 [1] and 2 [2].
| Property | Quantitative Value |
| Chemical Name | 5,8-Dibromo-1,2,3,4-tetrahydroquinoline |
| CAS Registry Number | 1248969-69-8 |
| Molecular Formula | C9H9Br2N |
| Molecular Weight | 290.98 g/mol |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 341.0 ± 42.0 °C at 760 mmHg |
| Flash Point (Predicted) | 160.0 ± 27.9 °C |
| Refractive Index | 1.611 |
Mechanistic Causality: Overcoming Synthetic Bottlenecks
A common pitfall in the synthesis of this compound is attempting the direct bromination of 1,2,3,4-tetrahydroquinoline. Because the secondary amine (-NH-) is a strong electron-donating group, it directs electrophilic aromatic substitution primarily to the ortho and para positions (C8 and C6). Consequently, direct bromination yields 6-bromo or 6,8-dibromo derivatives, completely missing the desired 5,8-substitution pattern.
The Strategic Solution: To achieve exact regiocontrol, the synthesis must proceed in reverse: start with the bromination of quinoline (using an aluminum chloride complex to direct to the 5 and 8 positions) to yield 5,8-dibromoquinoline, followed by the selective reduction of the pyridine ring.
The Dehalogenation Risk: Standard catalytic hydrogenation using transition metals (e.g., Pd/C or PtO2 with H2 gas) is highly problematic here. The energy required to reduce the aromatic pyridine ring is often sufficient to trigger oxidative addition of the metal into the weak C-Br bonds, leading to catastrophic hydrodehalogenation.
To circumvent this, modern protocols employ a metal-free Frustrated Lewis Pair (FLP) catalytic system using tris(pentafluorophenyl)borane[B(C6F5)3] and ammonia borane (NH3BH3), as detailed in peer-reviewed methodologies by3[3]. The bulky B(C6F5)3 cannot form a stable adduct with the substrate; instead, it heterolytically cleaves the ammonia borane to form a highly reactive zwitterion that selectively transfers hydrides to the N-heterocycle without breaking C-Br bonds.
Fig 1: FLP-catalyzed selective reduction pathway of 5,8-dibromoquinoline avoiding hydrodehalogenation.
Self-Validating Experimental Protocol
The following methodology details the metal-free transfer hydrogenation of 5,8-dibromoquinoline. This protocol is designed as a self-validating system, embedding analytical checkpoints to ensure reaction integrity.
Fig 2: Step-by-step experimental workflow for the metal-free transfer hydrogenation.
Step-by-Step Methodology:
-
Preparation & Loading: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5,8-dibromoquinoline (0.5 mmol) and the Lewis acid catalyst B(C6F5)3 (5 mol%).
-
Causality: Using a flame-dried vessel is critical as the FLP intermediate is highly susceptible to quenching by ambient moisture.
-
-
Reductant Introduction: Add ammonia borane (1.5 mmol, 3.0 equivalents) to the solid mixture.
-
Atmospheric Control: Seal the Schlenk tube, evacuate under high vacuum, and backfill with ultra-high purity Nitrogen (N2). Repeat this cycle three times.
-
Reaction Execution: Inject anhydrous toluene (1.5 mL) via a gas-tight syringe. Transfer the tube to a pre-heated oil bath at 80 °C and stir vigorously for 8 hours.
-
Validation Checkpoint 1 (TLC): After 8 hours, sample the reaction. Run a TLC plate (Hexanes/Ethyl Acetate 80:20). The reaction is validated if the UV-active starting material spot has completely disappeared, replaced by a lower-Rf spot corresponding to the more polar secondary amine.
-
-
Quench and Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue by silica gel flash column chromatography using a petroleum ether/ethyl acetate gradient.
-
Validation Checkpoint 2 (LC-MS): Analyze the purified fraction. The mass spectrum must display a characteristic 1:2:1 isotopic triplet cluster at m/z 290, 292, and 294 [M+H]+. This definitively proves that four hydrogen atoms were added (MW shift from 287 to 291) while both bromine atoms were strictly preserved.
-
Analytical Characterization (NMR)
Accurate structural verification requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Based on established spectral data [3], the saturation of the N-heterocycle yields distinct aliphatic signatures:
-
1H NMR (400 MHz, Chloroform-d): The tetrahydroquinoline core is characterized by the C2 protons appearing as a multiplet at δ 3.43–3.29, and the C4 benzylic protons presenting as a triplet near δ 2.78 (J = 6.5 Hz). The secondary amine (-NH-) proton typically appears as a broad singlet whose chemical shift is concentration-dependent.
-
13C NMR (150 MHz, Chloroform-d): The shift from sp2 to sp3 carbons is evident in the upfield aliphatic signals (e.g., C2, C3, C4 typically resonating between δ 21.0 and 43.0 ppm), while the brominated aromatic carbons (C5, C8) will appear as distinct quaternary signals in the downfield aromatic region (δ 108.0–142.0 ppm), significantly shifted by the heavy-atom effect of bromine.
References
- Guidechem. "1248969-69-8 - MOLPORT-014-068-963 Properties and Supplier Data." Guidechem Chemical Database.
- NextSDS. "6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one / 5,8-dibromo-1,2,3,4-tetrahydroquinoline — Chemical Substance Information." NextSDS Regulatory Database.
- The Royal Society of Chemistry. "Supporting Information: B(C6F5)3-promoted hydrogenation of N-heterocycles with ammonia borane." RSC Publishing.
Sources
Pharmacological Profiling and Mechanisms of Action of 5,8-Dibromo-1,2,3,4-Tetrahydroquinoline Derivatives
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) core is a universally recognized privileged pharmacophore in medicinal chemistry. However, the specific 5,8-dibromo-1,2,3,4-tetrahydroquinoline scaffold serves as a highly strategic synthetic hub rather than a terminal therapeutic agent. The orthogonal reactivity of the bromines at the C5 and C8 positions allows for divergent late-stage functionalization (via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling). Position 8, being ortho to the secondary amine, dictates the conformational geometry of N1-substituents via steric hindrance—a critical factor for deep-pocket target binding. Conversely, Position 5 projects into solvent-exposed regions, allowing for the tuning of physicochemical properties.
This technical guide dissects the three primary mechanisms of action (MoA) exhibited by derivatives synthesized from this dibromo-scaffold: RORγt inverse agonism, tubulin polymerization inhibition, and chitin synthase inhibition.
Divergent synthesis from the 5,8-dibromo-THQ core and subsequent target engagement.
Mechanism I: RORγt Inverse Agonism (Immunology & Oncology)
Causality & Mechanism of Action
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor for Th17 cells, driving autoimmune pathologies like rheumatoid arthritis and psoriasis. THQ derivatives, specifically those functionalized with an N1-sulfonyl group and bulky C8-alkyl/aryl groups (derived from the 8-bromo precursor), act as highly potent RORγt inverse agonists[1].
The mechanism relies on precise steric clashes. The lipophilic C8 substituent inserts deeply into a hydrophobic subpocket formed by W317, L324, and H479[1]. This rigid anchoring forces the N1-sulfonyl group to physically block Helix 12 (H12) of the ligand-binding domain (LBD) from adopting the active agonist conformation. Consequently, endogenous co-activators are displaced, halting the transcription of IL-17[2].
RORγt inverse agonism pathway driven by C8-substituted THQ derivatives.
Self-Validating Protocol: TR-FRET Co-activator Recruitment Assay
Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization because the delayed europium emission (615/665 nm) eliminates compound auto-fluorescence—a critical artifact when screening highly conjugated THQ derivatives.
-
Reagent Preparation: Prepare a master mix containing 5 nM His-tagged RORγt LBD, 200 nM biotinylated SRC1 co-activator peptide, 2 nM Europium-anti-His antibody (donor), and 10 nM APC-streptavidin (acceptor) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Compound Titration: Dispense THQ derivatives in a 10-point dose-response curve into a 384-well plate. Normalize DMSO concentration to exactly 1% across all wells to prevent solvent-induced protein denaturation.
-
Incubation: Add the master mix to the compounds. Incubate in the dark at room temperature for 2 hours to reach thermodynamic binding equilibrium.
-
Readout: Excite at 340 nm; measure time-resolved emission at 615 nm and 665 nm. Calculate the 665/615 ratio.
-
Validation Check: The assay is only valid if the Z'-factor is > 0.6. Use GSK2981278 (10 µM) as a positive control for maximum co-activator displacement (baseline ratio) and 1% DMSO as the negative control (maximum FRET ratio).
Mechanism II: Tubulin Polymerization Inhibition (Oncology)
Causality & Mechanism of Action
Certain N-aryl-1,2,3,4-tetrahydroquinoline derivatives structurally mimic the trimethoxyphenyl ring of colchicine. By utilizing the 5,8-dibromo core to introduce specific aryl or methoxy groups, these compounds bind tightly to the interface of α/β-tubulin [3].
The THQ nitrogen acts as a crucial hydrogen bond donor/acceptor, while the rigid bicyclic system maintains the optimal dihedral angle required to fit into the colchicine binding site. This binding prevents the curved tubulin heterodimers from straightening, fundamentally destabilizing microtubule dynamics. The cell fails to form a functional mitotic spindle, triggering the spindle assembly checkpoint, leading to G2/M phase cell cycle arrest and subsequent apoptosis[3].
In vitro turbidimetric workflow for assessing tubulin polymerization inhibition.
Self-Validating Protocol: In Vitro Tubulin Polymerization Turbidimetric Assay
Causality of Choice: Turbidimetry at 340 nm is utilized because microtubule polymers scatter light proportionally to their mass. The assay must be run strictly at 37°C because tubulin polymerization is an endothermic, entropy-driven process; lower temperatures will artificially depolymerize the control samples.
-
Protein Preparation: Reconstitute highly purified porcine brain tubulin to 3 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP. Keep strictly on ice to prevent premature nucleation.
-
Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add test compounds (e.g., 0.1 to 10 µM) to the wells.
-
Kinetic Initiation: Rapidly transfer the ice-cold tubulin solution to the pre-warmed plate.
-
Kinetic Readout: Immediately monitor absorbance at 340 nm using a microplate reader at 37°C for 60 minutes, taking readings at 1-minute intervals.
-
Validation Check: The assay is self-validating through its controls: Paclitaxel (5 µM) must show a rapid Vmax and an elevated plateau (hyper-polymerization); Colchicine (5 µM) must show a near-zero flatline (complete inhibition); and the DMSO vehicle must display a standard sigmoidal curve (nucleation, elongation, and steady-state phases).
Mechanism III: Chitin Synthase Inhibition (Antifungal)
Causality & Mechanism of Action
Fungal cell walls rely heavily on chitin, synthesized by the membrane-bound enzyme chitin synthase (CHS). THQ derivatives functionalized at the C5 position (replacing the bromine with pyrimidine ether scaffolds) have emerged as highly potent CHS inhibitors [4].
The mechanism is driven by the THQ core providing optimal lipophilicity to penetrate the complex fungal cell wall. Once inside, the extended ether network and the pyrimidine ring form critical hydrogen bonds and π−π stacking interactions with the CHS active site. This competitively blocks the binding of the endogenous substrate (UDP-GlcNAc), halting cell wall biosynthesis and leading to osmotic lysis of the fungal pathogen[4].
Self-Validating Protocol: Chitin Synthase Inhibition Assay
Causality of Choice: Radiolabeling is mandatory because CHS is an insoluble, membrane-bound enzyme complex. Standard colorimetric assays fail due to severe lipid interference from the membrane preparation. TCA precipitation ensures that only the insoluble, newly synthesized polymeric chitin is measured.
-
Membrane Preparation: Isolate microsomal fractions from Sclerotinia sclerotiorum mycelia via differential centrifugation (100,000 × g). Resuspend in 50 mM Tris-HCl (pH 7.5).
-
Reaction Assembly: In a total volume of 50 µL, combine the membrane extract, 1 mM UDP-GlcNAc, 0.05 µCi UDP-[14C]GlcNAc, 10 mM MgCl2, and the THQ derivative in reaction buffer.
-
Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA) to precipitate the polymeric chitin.
-
Filtration: Filter the suspension through GF/C glass fiber filters. Wash extensively with 70% ethanol to remove any unreacted, soluble UDP-[14C]GlcNAc.
-
Readout: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity via liquid scintillation counting.
-
Validation Check: Polyoxin D (a known CHS inhibitor) must be run in parallel and demonstrate >60% inhibition at 50 µM to confirm the enzymatic viability of the membrane prep.
Quantitative Pharmacological Profiling
The structural versatility of the 5,8-dibromo-THQ scaffold allows for the generation of derivatives with sub-micromolar to nanomolar potencies across vastly different biological targets.
| Derivative Class | Primary Target | Therapeutic Indication | Representative IC50 / EC50 | Reference Standard |
| N1-Sulfonyl-C8-Alkyl THQ | RORγt (Inverse Agonist) | Autoimmune (RA, Psoriasis) | 3.5 nM (IC50) | GSK2981278 (14 nM) |
| N-Aryl-6-Methoxy THQ | Tubulin (Colchicine Site) | Oncology (MDR Tumors) | 0.93 µM (IC50) | Colchicine (1.2 µM) |
| C5-Pyrimidine Ether THQ | Chitin Synthase | Fungal Pathogens | 0.71 µg/mL (EC50) | Polyoxin D (1.5 µg/mL) |
Table 1: Comparative pharmacological data of diverse THQ derivatives synthesized from halogenated precursors, demonstrating target-specific potency.
References
-
Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis Source: Journal of Medicinal Chemistry (2024) URL:[Link]
-
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin Source: Biochemistry (2013) URL:[Link]
-
Synthesis, Antifungal Activity, and 3D-QASR of Novel 1,2,3,4-Tetrahydroquinoline Derivatives Containing a Pyrimidine Ether Scaffold as Chitin Synthase Inhibitors Source: Journal of Agricultural and Food Chemistry (2022) URL:[Link]
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer Source: European Journal of Medicinal Chemistry (2022) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
5,8-Dibromo-1,2,3,4-tetrahydroquinoline: Chemical Characterization, Synthesis, and Commercial Availability
Executive Summary
5,8-Dibromo-1,2,3,4-tetrahydroquinoline is a highly specialized, halogenated N-heterocyclic building block. The tetrahydroquinoline (THQ) core is a privileged scaffold in drug discovery, while the strategic placement of two bromine atoms at the C5 and C8 positions provides orthogonal reactive handles for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). This technical guide provides an in-depth analysis of its chemical properties, commercial sourcing strategies, and a self-validating, transition-metal-free synthetic protocol utilizing Frustrated Lewis Pair (FLP) chemistry.
Chemical Identity & Physical Properties
Understanding the fundamental physicochemical properties of this compound is critical for predicting its behavior in organic synthesis and chromatographic purification. The saturation of the pyridine ring alters the hybridization of the nitrogen atom, increasing its basicity compared to its quinoline precursor, while the heavy bromine atoms significantly increase the compound's lipophilicity.
| Property | Value |
| IUPAC Name | 5,8-Dibromo-1,2,3,4-tetrahydroquinoline |
| CAS Registry Number | 1248969-69-8[1] |
| Molecular Formula | C9H9Br2N[2] |
| Molecular Weight | 290.98 g/mol [2] |
| Structural Class | Halogenated Tetrahydroquinoline / N-Heterocycle |
Commercial Availability & Sourcing
Sourcing dibrominated THQ derivatives can be a bottleneck in drug development due to the challenges associated with their chemoselective synthesis. However, several global fine chemical suppliers and custom synthesis organizations maintain catalog stock or offer made-to-order synthesis for CAS 1248969-69-8.
| Supplier | Catalog / Product Code | Quoted Purity | Stock Status / Availability |
| SY210219[3] | ≥95% | Catalog / Inquire (US/CN)[3] | |
| 1248969-69-8[1] | >95% | Made-to-order / Catalog[1] | |
| MOLPORT-014-068-963[2] | Variable | Custom Sourcing Network[2] | |
| Custom Synthesis[4] | 96.8% | Historical Bulk (697.7g)[4] |
Note: Lead times for specialized halogenated heterocycles often range from 2 to 6 weeks depending on the supplier's immediate inventory.
Synthetic Methodology & Mechanistic Causality
Traditionally, the synthesis of tetrahydroquinolines relies on high-pressure hydrogenation using heterogeneous transition metals (e.g., Pd/C, PtO2). However, these classical methods suffer from poor functional group tolerance. Subjecting 5,8-dibromoquinoline to Pd/C and H2 inevitably leads to rapid hydrodehalogenation, cleaving the critical C-Br bonds.
To circumvent this, a transition-metal-free protocol utilizing a Frustrated Lewis Pair (FLP) system is required. As described by[5], the B(C6F5)3-promoted hydrogenation of N-heterocycles using ammonia borane (NH3·BH3) as a hydrogen surrogate offers exceptional chemoselectivity, preserving the aryl bromide moieties[6].
Mechanistic Rationale
The catalytic cycle relies on steric frustration. The bulky Lewis acid, tris(pentafluorophenyl)borane (B(C6F5)3), cannot form a stable, irreversible classical adduct with the weakly Lewis basic quinoline nitrogen. Instead, they form an FLP that cooperatively cleaves the N-H and B-H bonds of ammonia borane.
This cleavage generates a reactive zwitterionic species. Hydride transfer from the borohydride intermediate to the electrophilic C2 or C4 position of the quinoline ring yields a dihydroquinoline intermediate. A subsequent 1,3-proton shift generates an imine, which undergoes a second hydride transfer to furnish the fully saturated tetrahydroquinoline product, releasing the B(C6F5)3 catalyst to close the cycle[7].
Catalytic cycle for B(C6F5)3-promoted hydrogenation of 5,8-dibromoquinoline.
Self-Validating Experimental Protocol
This protocol is adapted from the transition-metal-free hydrogenation methodologies established by [6].
Causality of Setup: The use of anhydrous toluene and rigorous Schlenk techniques is not merely best practice; it is a mechanistic necessity. B(C6F5)3 is a highly electrophilic borane. Trace moisture acts as a competing Lewis base, forming a stable B(C6F5)3·H2O hydrate that poisons the catalyst and prevents the activation of the ammonia borane complex.
Materials & Reagents
-
5,8-Dibromoquinoline: 0.5 mmol (1.0 equiv)
-
Ammonia Borane (NH3·BH3): 1.5 mmol (3.0 equiv)[6]
-
Tris(pentafluorophenyl)borane (B(C6F5)3): 0.025 mmol (5 mol%)[6]
-
Anhydrous Toluene: 1.5 mL[6]
-
Nitrogen Gas: High purity, for inert atmosphere
Step-by-Step Methodology
-
Preparation of the Reaction Vessel: Flame-dry a standard 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry N2. Repeat this cycle three times to ensure a strictly anhydrous atmosphere[8].
-
Reagent Loading: Under a positive flow of N2, charge the Schlenk tube with 5,8-dibromoquinoline (0.5 mmol), ammonia borane (1.5 mmol), and the B(C6F5)3 catalyst (5 mol%)[6].
-
Solvent Addition: Inject anhydrous toluene (1.5 mL) via a gas-tight syringe through the septum[8].
-
Reaction Execution: Seal the Schlenk tube and transfer it to a pre-heated oil bath or heating block set to 80 °C . Stir vigorously for 8 hours [6].
-
Causality Check: The temperature of 80 °C is critical. It provides sufficient thermal energy to overcome the activation barrier for the B-H/N-H bond cleavage by the FLP, while avoiding the thermal decomposition of ammonia borane into insoluble polymeric species[6].
-
-
In-Process Validation: Monitor the reaction progress via TLC (Petroleum Ether:Ethyl Acetate). The disappearance of the highly conjugated, UV-active 5,8-dibromoquinoline spot and the emergence of a more polar, less UV-active tetrahydroquinoline spot indicates successful hydride transfer.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the crude mixture under reduced pressure using a rotary evaporator[8].
-
Purification: Purify the residue via flash column chromatography on silica gel (200-300 mesh) using a gradient of petroleum ether and ethyl acetate to afford pure 5,8-dibromo-1,2,3,4-tetrahydroquinoline[8].
Analytical Validation
To validate the structural integrity of the synthesized compound and confirm that hydrodehalogenation did not occur, compare your isolated product against the following established spectroscopic parameters[8]:
-
13C NMR (150 MHz, CDCl3): δ 141.8, 130.1, 128.5, 122.9, 117.0, 108.8, 42.1, 27.5, 21.8.
-
Validation Logic: The spectrum must display exactly nine carbon resonances. The diagnostic emergence of three highly shielded aliphatic signals (δ 42.1, 27.5, 21.8 ppm) confirms the complete saturation of the pyridine ring[8].
-
-
1H NMR (400 MHz, CDCl3): Look for the characteristic multiplets for the aliphatic THQ protons at δ 3.43 – 3.29 (m) and δ 2.78 (t, J = 6.5 Hz)[8].
References
-
Ding, F., Zhang, Y., Zhao, R., Jiang, Y., Bao, R.L., Lin, K., Shi, L. (2017). B(C6F5)3-Promoted hydrogenations of N-heterocycles with ammonia borane. Chemical Communications, 53(66), 9262-9264.
-
Accela ChemBio. Product Catalog: 5,8-dibromo-1,2,3,4-tetrahydroquinoline (SY210219).
-
Guidechem. CAS 1248969-69-8 MOLPORT-014-068-963.
-
Enamine Ltd. Product Catalog: 5,8-dibromo-1,2,3,4-tetrahydroquinoline.
Sources
- 1. 1248969-69-8・5,8-dibromo-1,2,3,4-tetrahydroquinoline・5,8-dibromo-1,2,3,4-tetrahydroquinoline【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. Page loading... [guidechem.com]
- 3. 616224-66-9,6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. EOS Med Chem, Medicinal Chemical is Big: EOS Med Chem Stock & Custom synthesis list-60722 [eosmedchem.blogspot.com]
- 5. B(C6F5)3-Promoted hydrogenations of N-heterocycles with ammonia borane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. B(C6F5)3-Promoted hydrogenations of N-heterocycles with ammonia borane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. rsc.org [rsc.org]
Application Note: 5,8-Dibromo-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry & Drug Development
Executive Summary & Pharmacological Significance
The 1,2,3,4-tetrahydroquinoline (THQ) core is a ubiquitous pharmacophore found in numerous FDA-approved drugs and biologically active alkaloids. Within early-stage drug discovery, the functionalized building block 5,8-dibromo-1,2,3,4-tetrahydroquinoline (CAS: 1248969-69-8) has emerged as a highly versatile di-electrophilic scaffold. Because the quinoline and THQ scaffolds possess versatile binding properties, they are widely recognized as 1[1].
The strategic placement of bromine atoms at the C5 and C8 positions provides orthogonal reactivity handles for late-stage functionalization. The C8 position is sterically hindered by the adjacent secondary amine but electronically enriched via inductive effects. Conversely, the C5 position is para to the amine, making it a prime site for initial oxidative addition in transition-metal catalysis. This differential reactivity allows researchers to execute step-wise, regioselective cross-couplings or exhaustive di-arylations, facilitating the rapid generation of compound libraries that 2[2].
Quantitative Biological Activity Profile
Derivatives synthesized from brominated THQ and quinoline precursors demonstrate broad-spectrum pharmacological efficacy. The table below summarizes the validated biological activities of these functionalized scaffolds across multiple therapeutic targets.
| Target / Assay | Cell Line / Enzyme | Activity Metric | Reference Standard |
| Antiproliferative | A549, HeLa, HT29, Hep3B | IC50: 2–50 μg/mL | 5-Fluorouracil |
| DNA Groove Binding | Calf Thymus DNA | Kb: 2.0×10³–2.2×10⁵ M⁻¹ | Ethidium Bromide |
| Carbonic Anhydrase I | hCA I Isoform | Ki: 46.04–956.82 nM | Acetazolamide |
| Carbonic Anhydrase II | hCA II Isoform | Ki: 54.95–976.93 nM | Acetazolamide |
| Acetylcholinesterase | AChE | Ki: 5.51–155.22 nM | Tacrine |
| Antimicrobial | Gram(+) / Gram(-) | MIC: 62.50–250 μg/mL | Ciprofloxacin |
Validated Experimental Protocols
To ensure high reproducibility, the following methodologies are designed as self-validating systems, incorporating visual and chemical checkpoints to confirm reaction progression.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Arylation
This protocol utilizes the 5,8-dibromo-THQ scaffold to synthesize di-arylated derivatives via 3[3].
-
Preparation & Degassing: In a Schlenk flask, combine 5,8-dibromo-1,2,3,4-tetrahydroquinoline (1.0 eq), arylboronic acid (2.5 eq for exhaustive coupling), and K₂CO₃ (3.0 eq). Add a solvent mixture of Toluene/EtOH/H₂O (4:1:1).
-
Causality: The biphasic nature of Suzuki couplings requires a solvent system that dissolves both the lipophilic brominated THQ (Toluene) and the inorganic base (H₂O). Ethanol acts as a phase-transfer agent, homogenizing the interfacial boundary to facilitate transmetalation.
-
Validation Checkpoint: Sparging with N₂ for 15 minutes is critical. Oxygen poisons the Pd(0) catalyst by oxidizing it to inactive Pd(II).
-
-
Catalyst Addition & Heating: Add Pd(PPh₃)₄ (0.05 eq) under a positive N₂ stream. Heat the mixture to 90°C for 12 hours.
-
Reaction Monitoring:
-
Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark brown solution, indicating the formation of the active Pd(0) species. TLC (Hexane/EtOAc 8:2) will show the disappearance of the starting material (Rf ~0.6) and the appearance of a highly UV-active product spot (Rf ~0.4).
-
-
Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Oxidative Aromatization to 5,8-Dibromoquinoline
Converting the THQ core to a fully aromatic quinoline rigidifies the scaffold, which is often required for specific enzyme inhibition (e.g., Topoisomerase I).
-
Oxidation: Dissolve 5,8-dibromo-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous toluene. Slowly add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 eq). Reflux for 4 hours.
-
Causality: DDQ is a high-potential oxidant that selectively abstracts hydrides from the saturated nitrogen-containing ring. The thermodynamic driving force is the aromatization of the THQ core into a fully conjugated quinoline system.
-
-
Filtration & Workup:
-
Validation Checkpoint: This is a self-validating protocol. As the reaction proceeds, the highly soluble DDQ is reduced to DDQH₂ (hydroquinone), which is insoluble in non-polar solvents like toluene. The formation of a voluminous tan precipitate provides an immediate visual cue of reaction completion.
-
-
Purification: Filter the precipitate, concentrate the filtrate in vacuo, and recrystallize from ethanol.
Protocol C: Synthesis of Isothiouronium Salts
This historical protocol demonstrates the use of 5,8-dibromo-THQ in the 4[4].
-
Alkylation: Reflux N-thiocarbamido-5,8-dibromo-1,2,3,4-tetrahydroquinoline (50 g) and methyl iodide (20 mL) in methanol (200 mL) for one hour.
-
Causality: The methyl iodide drives an S_N2 alkylation at the sulfur atom of the thiourea moiety, forming an isothiouronium hydriodide salt. This salt is a highly activated electrophile, primed for subsequent cyclization with diamines.
-
-
Crystallization: Cool the solution and partially remove the solvent in vacuo.
-
Validation Checkpoint: The heavy hydriodide salt precipitates heavily out of the methanol solution upon cooling. This crystallization confirms successful alkylation without the need for complex chromatography. Recover the salt by vacuum filtration.
-
Systems Visualization
Synthetic divergence of 5,8-diBr-THQ into therapeutic derivatives.
Catalytic cycle for the functionalization of brominated THQ scaffolds.
References
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
- Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - ResearchG
- Synthetic strategies toward arylated quinolines and tetrahydroquinolines in this study.
- US2899426A - Synthesis of l - Google P
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2899426A - Synthesis of l - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Synthesis of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline
Welcome to the Technical Support Center for advanced heterocyclic synthesis. For researchers and drug development professionals, synthesizing regioselective halogenated tetrahydroquinolines presents unique challenges. This guide specifically addresses the bottlenecks, regioselectivity failures, and chemoselectivity issues encountered when targeting 5,8-dibromo-1,2,3,4-tetrahydroquinoline .
Reaction Workflow Visualization
The most common point of failure in this synthesis is attempting a direct bromination of the tetrahydroquinoline core. The diagram below illustrates the required indirect pathway versus the flawed direct pathway.
Workflow comparing the correct indirect synthesis vs. the incorrect direct bromination pathway.
Troubleshooting FAQs
Q: I attempted to directly brominate 1,2,3,4-tetrahydroquinoline (THQ) using Br₂ or NBS, but NMR shows the wrong regiochemistry. Why? A: Direct bromination of THQ predominantly yields 6,8-dibromo-1,2,3,4-tetrahydroquinoline. The secondary amine in the THQ ring acts as a strong electron-donating group via resonance (+M effect). This highly activates the positions ortho (C8) and para (C6) to the nitrogen. Because the C5 position is meta to the amine, it remains unactivated, making direct 5,8-dibromination virtually impossible under standard conditions. To achieve 5,8-substitution, you must reverse the workflow: brominate the fully aromatic quinoline core first, then reduce the hetero-ring.
Q: How do I selectively brominate quinoline at the 5 and 8 positions? A: You must use strongly acidic "swamping" conditions, typically concentrated sulfuric acid (H₂SO₄) with silver sulfate (Ag₂SO₄). In strong acid, quinoline is completely protonated to the quinolinium ion. The positive charge on the nitrogen strongly deactivates the pyridine ring and alters the electron density of the homocyclic benzene ring. This deactivation directs incoming electrophiles—generated via Ag⁺ assisted polarization of Br₂—to the C5 and C8 positions, which are the least deactivated sites on the fused system.
Q: My reduction of 5,8-dibromoquinoline resulted in debrominated byproducts (e.g., 5-bromo-THQ or unsubstituted THQ). What went wrong? A: You likely used transition-metal catalyzed hydrogenation (e.g., H₂ with Pd/C or PtO₂). These conditions are notorious for concurrent hydrodehalogenation of aryl bromides. To prevent this, you must use a chemoselective reduction method. Metal-free transfer hydrogenation using Ammonia Borane (NH₃-BH₃) catalyzed by Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is highly recommended. The frustrated Lewis pair (FLP) heterolytically cleaves the ammonia borane to generate a hydride that selectively attacks the electrophilic positions of the quinoline ring without inserting into the sensitive aryl C-Br bonds.
Comparative Data: Reduction Methodologies
Selecting the correct reduction method is the most critical factor in maximizing the yield of the final 5,8-dibromo-1,2,3,4-tetrahydroquinoline product.
| Reduction Method | Reagents & Conditions | Chemoselectivity (Halogen Tolerance) | Typical Yield | Mechanistic Notes |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH, 1 atm | Poor | < 20% | Extensive hydrodehalogenation occurs due to oxidative addition of Pd into C-Br bonds. |
| Borohydride Reduction | NaBH₃CN, AcOH, 15 °C | Moderate to Good | 60 - 75% | Ionic reduction mechanism preserves halogens, but generates highly toxic HCN gas. |
| FLP Transfer Hydrogenation | NH₃-BH₃, B(C₆F₅)₃, Toluene, 80 °C | Excellent | > 85% | Metal-free FLP mechanism selectively reduces the N-heterocycle without C-Br bond cleavage. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and stoichiometric controls are built-in to ensure process integrity.
Protocol 1: Synthesis of 5,8-Dibromoquinoline (Derbyshire-Waters Bromination)
This step establishes the correct regiochemistry prior to reduction.
-
Preparation: In a round-bottom flask, prepare a solution of quinoline (6.6 mL) and silver sulfate (Ag₂SO₄, 16.5 g) in concentrated sulfuric acid (H₂SO₄, 60 mL).
-
Electrophile Addition: Slowly add molecular bromine (Br₂, 5.2 mL) to the acidic mixture.
-
Reaction Monitoring: Shake or stir the reaction mixture vigorously. The reaction is self-indicating; proceed until the characteristic red-brown color of bromine is completely consumed (approximately 3 hours).
-
Filtration: Filter the mixture to remove the precipitated silver bromide (AgBr) byproduct. Wash the AgBr filter cake thoroughly with water to ensure maximum product recovery.
-
Precipitation: Pour the combined filtrate and washings over crushed ice and carefully adjust the pH to 2-3 using a base.
-
Isolation: Collect the resulting colorless precipitate via vacuum filtration. Recrystallize the crude solid from acetone to yield pure 5,8-dibromoquinoline (m.p. 129-130 °C).
Protocol 2: Chemoselective Reduction to 5,8-Dibromo-1,2,3,4-tetrahydroquinoline
This step reduces the hetero-ring while strictly preserving the C-Br bonds.
-
Setup: In a standard Schlenk tube under an inert nitrogen (N₂) atmosphere, combine 5,8-dibromoquinoline (0.5 mmol) and the Lewis acid catalyst Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 5 mol %).
-
Hydride Source: Add ammonia borane (NH₃-BH₃, 1.5 mmol) to the solid mixture.
-
Purging: Evacuate and backfill the Schlenk tube with N₂ three times to ensure complete removal of atmospheric oxygen and moisture.
-
Solvent Addition: Inject anhydrous solvent (e.g., toluene, 1.5 mL) via a syringe.
-
Thermal Activation: Heat the reaction mixture to 80 °C and stir for 8 hours. *Causality note: The FLP formed by the substrate and B(C₆F₅)₃ splits the N-H and B-H bonds, generating a zwitterionic species that sequentially delivers hydrides to the
How to prevent over-bromination in 1,2,3,4-tetrahydroquinoline reactions
A Guide to Preventing Over-bromination and Achieving Selective Synthesis
Welcome to the technical support center for professionals working with 1,2,3,4-tetrahydroquinoline and its derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of electrophilic bromination, with a primary focus on preventing the common issue of over-bromination. As your Senior Application Scientist, my goal is to equip you with the technical knowledge and practical protocols to achieve clean, selective, and high-yield bromination reactions.
Understanding the Challenge: The High Reactivity of the Tetrahydroquinoline Ring
The core of the issue lies in the inherent chemical nature of the 1,2,3,4-tetrahydroquinoline scaffold. The nitrogen atom within the heterocyclic ring is a potent electron-donating group, which strongly activates the fused benzene ring towards electrophilic aromatic substitution. This high degree of activation makes the molecule highly susceptible to reaction with electrophiles like bromine, but it also makes it prone to multiple substitutions, leading to the formation of di- and even tri-brominated byproducts. The primary sites of substitution are the positions ortho and para to the activating amino group, which correspond to the C6 and C8 positions of the tetrahydroquinoline ring system.[1]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by researchers during the bromination of 1,2,3,4-tetrahydroquinolines.
Q1: Why does my reaction mixture immediately form a complex mixture of products upon adding bromine?
This is a classic sign of an uncontrolled, overly aggressive bromination reaction. The high reactivity of the tetrahydroquinoline ring, as explained above, leads to rapid and often indiscriminate substitution at multiple activated sites. Using a highly reactive brominating agent like molecular bromine (Br₂) without careful control of reaction conditions is a frequent cause of this outcome.[1][2]
Q2: What is the best brominating agent to use for selective mono-bromination?
For controlled mono-bromination, N-Bromosuccinimide (NBS) is generally the preferred reagent over molecular bromine.[1][2] NBS is a milder source of electrophilic bromine, which allows for a more controlled reaction, reducing the likelihood of over-bromination.[1] In some cases, other reagents like tribromoisocyanuric acid (TBCA) have also been shown to be effective for highly regioselective monobromination of activated aromatic rings.[3][4]
Q3: How can I favor bromination at a specific position (e.g., only at C6)?
Achieving high regioselectivity can be influenced by several factors. One effective strategy is to utilize an N-substituted tetrahydroquinoline. The presence of a substituent on the nitrogen atom can sterically hinder the C8 position, thereby directing the incoming electrophile preferentially to the C6 position, especially when using a milder brominating agent like NBS.[1]
Q4: My reaction is producing the desired mono-brominated product, but also a significant amount of the di-brominated byproduct. How can I improve the selectivity?
To favor mono-bromination and minimize the formation of di-brominated products, you can implement the following strategies:
-
Control Stoichiometry: Carefully control the amount of the brominating agent used. For mono-bromination, aim for a 1.0 to 1.1 molar equivalent of the brominating agent relative to your substrate.[2]
-
Slow Addition: Instead of adding the brominating agent all at once, add it dropwise or in small portions over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring a single substitution.[2]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can decrease the reaction rate and improve selectivity towards the mono-brominated product.[2][5]
Q5: I am observing the formation of quinoline byproducts in my reaction. What is causing this and how can I prevent it?
The formation of quinoline derivatives is due to the oxidation of the tetrahydroquinoline ring. Both molecular bromine and NBS can act as oxidizing agents, particularly with prolonged reaction times or in certain solvents.[1] To minimize this side reaction, it is crucial to:
-
Use Milder Conditions: Employ a less reactive brominating agent (NBS over Br₂) and avoid excessive heating.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) to stop the reaction as soon as the starting material is consumed.
-
Choose the Right Solvent: The choice of solvent can influence the extent of oxidation. For instance, using acetic acid as a solvent with molecular bromine has been shown to preserve the tetrahydroquinoline ring, whereas a non-polar solvent like chloroform may promote oxidation.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the bromination of 1,2,3,4-tetrahydroquinolines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Over-bromination (Di- or Poly-bromination) | 1. Highly reactive brominating agent (e.g., Br₂).2. Excess of brominating agent.3. High reaction temperature.4. Highly activated substrate. | 1. Switch to a milder brominating agent like N-Bromosuccinimide (NBS).2. Carefully control the stoichiometry to 1.0-1.1 equivalents for mono-bromination.3. Perform the reaction at a lower temperature (e.g., 0 °C).4. Protect the amino group via acetylation to reduce its activating effect. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Multiple activated positions on the aromatic ring.2. Inappropriate choice of solvent or brominating agent. | 1. For N-unsubstituted tetrahydroquinolines, consider N-substitution to sterically direct bromination to the C6 position.2. Screen different solvents. A switch from a polar to a non-polar solvent can sometimes alter the regioselectivity.[2] |
| Low or No Yield | 1. Inactive substrate (if electron-withdrawing groups are present).2. Unsuitable brominating agent.3. Decomposition of starting material or product. | 1. For deactivated substrates, a more reactive brominating agent or harsher conditions (e.g., using sulfuric acid as a solvent) might be necessary.[6]2. If a mild reagent like NBS fails, a more reactive one like molecular bromine might be required.[2]3. Lower the reaction temperature, shorten the reaction time, and monitor the reaction closely. |
| Formation of Quinoline Byproducts (Oxidation) | 1. Extended reaction times.2. High reaction temperatures.3. Use of a strong oxidizing/brominating agent. | 1. Monitor the reaction progress closely and stop it upon completion.2. Maintain a controlled, lower temperature.3. Use NBS instead of Br₂. The choice of solvent can also be critical; acetic acid may suppress oxidation compared to chloroform.[1] |
Experimental Protocols
Below are detailed, step-by-step methodologies for achieving selective bromination.
Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)
This protocol is designed for controlled mono-bromination, often favoring the 6-position in N-substituted tetrahydroquinolines.
Materials:
-
Substituted 1,2,3,4-tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted tetrahydroquinoline (1.0 equivalent) in dichloromethane or chloroform.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 equivalents) in small portions over 15-30 minutes while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Preventing Over-bromination via N-Acetylation
This three-step protocol is a robust method for achieving selective para-bromination of the tetrahydroquinoline ring by temporarily reducing the activating effect of the amino group. This strategy is adapted from the well-established method for controlling the bromination of aniline.[7]
Step 1: Acetylation of 1,2,3,4-Tetrahydroquinoline
-
In a fume hood, dissolve 1,2,3,4-tetrahydroquinoline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Gently heat the mixture for a short period to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-acetyl-1,2,3,4-tetrahydroquinoline. Collect the product by filtration.
Step 2: Bromination of N-Acetyl-1,2,3,4-tetrahydroquinoline
-
Dissolve the dried N-acetyl-1,2,3,4-tetrahydroquinoline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the crude bromo-N-acetyl-1,2,3,4-tetrahydroquinoline. Collect the product by filtration and wash with water.
Step 3: Hydrolysis of the Amide
-
Reflux the crude bromo-N-acetyl-1,2,3,4-tetrahydroquinoline with an aqueous solution of a strong acid (e.g., HCl).
-
After hydrolysis is complete (monitored by TLC), cool the reaction mixture.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the desired bromo-1,2,3,4-tetrahydroquinoline.
-
Collect the final product by filtration or extraction.
Visualizing the Strategy: Workflows and Mechanisms
To further clarify the experimental choices and underlying principles, the following diagrams illustrate key workflows and reaction mechanisms.
Caption: A decision tree for troubleshooting over-bromination.
Caption: Workflow for selective bromination via N-acetylation.
By understanding the principles of electrophilic aromatic substitution and carefully controlling the reaction parameters, researchers can successfully prevent over-bromination and achieve the desired selectively brominated 1,2,3,4-tetrahydroquinoline derivatives. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize your synthetic procedures.
References
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. MANAC Tidbits. [Link]
-
ResearchGate. (n.d.). A New Regioselective Bromination of Activated Aromatic Rings. [Link]
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
-
Mississippi State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 33495–33499. [Link]
-
Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(6), e202300262. [Link]
-
Coldham, I., et al. (2018). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Chemical Science, 9(13), 3345-3351. [Link]
-
Academia.edu. (n.d.). A New Regioselective Bromination of Activated Aromatic Rings. [Link]
-
Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 33495–33499. [Link]
-
Zemtsova, M. N., et al. (2015). Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636–639. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) A New Regioselective Bromination of Activated Aromatic Rings [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5,8-Dibromo-1,2,3,4-tetrahydroquinoline . The presence of a basic secondary amine fused to a highly lipophilic, electron-withdrawing dibrominated aromatic ring creates a unique polarity profile. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating workflows to ensure high-purity isolation suitable for downstream drug development.
Part 1: Standardized Purification Methodologies
To establish a self-validating purification system, researchers must choose a method based on the specific impurity profile of their crude mixture. Below are the two primary protocols optimized for brominated tetrahydroquinolines.
Protocol A: Base-Deactivated Flash Column Chromatography
This method is ideal for crude mixtures containing unreacted starting materials or over-oxidized byproducts.
-
Stationary Phase Preparation: Measure silica gel (20:1 to 100:1 ratio to crude weight). To prevent amine binding, prepare a slurry using the initial non-polar solvent (e.g., Hexane) containing 1% Triethylamine (TEA) v/v [1].
-
Column Packing: Pour the slurry into the column. Apply gentle positive pressure to pack the bed evenly. Self-Validation Step: Run two column volumes of the TEA-doped solvent through the bed to ensure complete deactivation of the acidic silanol sites before loading.
-
Sample Loading: Dissolve the crude 5,8-dibromo-1,2,3,4-tetrahydroquinoline in a minimal amount of dichloromethane (DCM). Apply directly to the silica surface, or use dry-loading (adsorbing onto Celite) if solubility is poor.
-
Elution: Elute using a shallow gradient of Hexane:Ethyl Acetate (starting at 95:5 and increasing to 80:20). Maintain a constant flow rate.
-
Isolation: Combine product-containing fractions identified via TLC. Remove solvents under reduced pressure at <40°C to prevent thermal degradation.
Protocol B: Dual-Solvent Recrystallization
This method is mandatory when separating constitutional isomers (e.g., separating 5,8-dibromo from 6,8-dibromo derivatives) that cannot be resolved via chromatography[1].
-
Solubilization: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of hot "Solvent B" (Ethyl Acetate) just until the solid fully dissolves[2].
-
Anti-Solvent Addition: Slowly add hot "Solvent A" (Hexane) dropwise while swirling until the solution becomes faintly cloudy (the saturation point).
-
Nucleation and Cooling: Add a few drops of Ethyl Acetate to clear the cloudiness. Cover the flask with perforated foil to allow slow evaporation. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes[2].
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexane. Self-Validation Step: Spot the mother liquor on a TLC plate; if the product spot is excessively dark, your solvent system was too polar. Adjust the EtOAc ratio downward in future runs.
Part 2: Troubleshooting Guides & FAQs
Q1: My product streaks heavily on the TLC plate and co-elutes with impurities during column chromatography. How do I establish a tight elution band? Cause: The secondary nitrogen of the tetrahydroquinoline ring acts as a Lewis base. It interacts strongly through hydrogen bonding and ionic interactions with the acidic silanol (Si-OH) groups on standard silica gel, causing the compound to drag or "streak"[3]. Solution: You must mask the stationary phase. Add 0.1% to 1% Triethylamine (TEA) to your chromatography eluent[1]. TEA is a highly mobile, sterically accessible base that competitively binds to the silanol sites, deactivating the silica and allowing your bromoquinoline to elute symmetrically.
Q2: My bromination reaction yielded a mixture of constitutional isomers (e.g., 6,8-dibromo vs. 5,8-dibromo). Standard chromatography isn't separating them. What is the mechanistic workaround? Cause: Constitutional isomers of brominated heterocycles possess nearly identical dipole moments and polarities, rendering normal-phase silica chromatography ineffective due to identical Rf values[1]. Solution: Shift your purification strategy from polarity-based separation to lattice-energy-based separation (Recrystallization). Because the spatial arrangement of the bromine atoms differs, the isomers will have distinct crystal packing efficiencies and solubilities. Use the Ethyl Acetate/Hexane dual-solvent protocol described above.
Q3: During recrystallization, my crude mixture forms a viscous oil at the bottom of the flask instead of crystallizing. What causes this "oiling out" and how do I fix it? Cause: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility drops drastically at a temperature that is higher than its melting point, or if the solution is cooled too rapidly[3]. The compound separates as a supercooled liquid rather than forming a crystalline solid lattice. Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of your solubilizing solvent (Ethyl Acetate) to lower the saturation temperature. Cool the flask extremely slowly (e.g., by placing the hot flask inside a larger beaker of warm water to insulate it). Seeding the solution with a pure crystal of 5,8-dibromo-1,2,3,4-tetrahydroquinoline can also force proper nucleation[3].
Q4: Is the tetrahydroquinoline core sensitive to degradation during the purification workflow? Cause: Yes. Unlike fully aromatic quinolines, the saturated ring of a tetrahydroquinoline is susceptible to auto-oxidation (aromatization back to the quinoline) when exposed to atmospheric oxygen and light for prolonged periods[4]. Solution: Minimize contact time on the silica column. Evaporate chromatography fractions promptly under reduced pressure, avoid excessive heating (>40°C), and store the final purified solid under an inert atmosphere (argon or nitrogen) at 2-8°C[4].
Part 3: Quantitative Data & Solvent Systems
The following table summarizes the operational parameters and expected outcomes for the purification techniques applied to crude bromo-tetrahydroquinolines.
| Purification Method | Target Impurity Profile | Recommended Solvent System | Critical Additives | Typical Recovery |
| Flash Chromatography | Polar & non-polar byproducts, unreacted amines | Hexane / Ethyl Acetate (Gradient: 95:5 to 80:20) | 1% Triethylamine (TEA) | 75% - 85% |
| Recrystallization | Constitutional Isomers (e.g., 6-bromo vs 5,8-dibromo) | Ethyl Acetate / Hexane (Dual-solvent system) | None (Seed crystals optional) | 60% - 70% (High Purity) |
| Acid-Base Extraction | Neutral organic byproducts | Dichloromethane / 1M HCl | None | > 90% (Crude state) |
Part 4: Purification Workflow Visualization
Follow this logical decision tree to determine the optimal purification pathway for your specific crude batch.
Decision tree for the purification of crude 5,8-Dibromo-1,2,3,4-tetrahydroquinoline.
Part 5: References
-
Nbinno. "The Chemistry of 6-Bromo-1,2,3,4-tetrahydroquinoline: Properties and Synthesis." Available at:[Link]
-
Department of Chemistry, University of Rochester. "How To: Purify by Crystallization." Available at: [Link]
Sources
Troubleshooting low solubility of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline in biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development.
Working with 5,8-Dibromo-1,2,3,4-tetrahydroquinoline presents a classic "brick dust and grease" paradox. While the tetrahydroquinoline core is a highly privileged scaffold in medicinal chemistry[1], the addition of two heavy, highly lipophilic bromine atoms drastically increases the molecule's partition coefficient (LogP) and virtually eliminates its aqueous solubility. This guide is engineered to help you understand the mechanistic causes of precipitation and implement validated, self-correcting protocols to rescue your biological assays.
Diagnostic Workflow: Identifying Solubility Failures
Before altering your formulation, you must determine if your assay anomalies (e.g., false positives, high background noise, or loss of efficacy) are driven by compound precipitation.
Workflow for diagnosing and resolving 5,8-Dibromo-1,2,3,4-tetrahydroquinoline solubility issues.
Troubleshooting FAQs: The Chemistry Behind the Failure
Q1: Why does 5,8-Dibromo-1,2,3,4-tetrahydroquinoline precipitate immediately upon addition to my cell culture media? Causality: When a concentrated DMSO stock of a highly lipophilic compound is introduced directly into an aqueous buffer, the localized solvent polarity drops rapidly. Because the dibrominated aromatic ring is highly hydrophobic, the compound exceeds its kinetic solubility limit before it can uniformly disperse. This rapid nucleation forces the compound to "crash out" of solution, leading to incorrect determinations of biological activity[2].
Q2: Can I just increase the DMSO concentration to keep it in solution? Causality: No. While increasing DMSO might thermodynamically favor solubility, it introduces severe biological artifacts. DMSO concentrations >1% (v/v) can cause cellular toxicity and alter membrane permeability. More critically for biochemical assays, DMSO competes for hydrophobic pockets; studies have shown that adding just 5% DMSO systematically underestimates the binding affinity of hydrophobic ligands to their target proteins[3].
Q3: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solve this, and are there drawbacks? Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The dibrominated aromatic ring of the tetrahydroquinoline inserts into this cavity, forming a host-guest inclusion complex that shields the lipophilic moieties from water, drastically enhancing apparent solubility[4][5]. The Drawback: You must be wary of the "Solubility-Permeability Trade-Off." If the HP-β-CD concentration is too high, it strongly sequesters the compound. This reduces the free fraction of the drug available to permeate cell membranes, which can artificially depress the apparent efficacy in cell-based assays[6].
Q4: What alternative excipients can I use if HP-β-CD suppresses my compound's permeability? Causality: Pluronic block copolymers (e.g., Pluronic F127 or P123) act as non-ionic polymeric surfactants. They self-assemble into micelles in aqueous media, encapsulating the lipophilic compound. They are highly biocompatible and have been shown to maintain the biological activity of lipophilic compounds in phenotypic assays without the severe permeability suppression sometimes seen with cyclodextrins[2].
Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Mechanistic Action | Max Recommended Assay Conc. | Primary Advantage | Primary Limitation |
| DMSO (Standard) | Co-solvent | < 1% (v/v) | Easy to use, broad compatibility | High risk of precipitation[2]; alters binding affinities[3] |
| HP-β-CD | Inclusion Complex | 1-5% (w/v) | Exceptional for lipophilic halogens[5] | Reduces free-drug fraction (permeability trade-off)[6] |
| Pluronic F127 | Micellar Encapsulation | 0.1-1% (w/v) | Maintains biological activity[2] | May foam during agitation; requires step-wise dilution |
Validated Experimental Methodologies
Protocol 1: Preparation of HP-β-CD Inclusion Complexes
Use this protocol for biochemical assays or cell-assays where membrane permeability is not the rate-limiting step.
-
Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or unsupplemented DMEM). Filter sterilize through a 0.22 µm membrane.
-
Stock Preparation: Dissolve 5,8-Dibromo-1,2,3,4-tetrahydroquinoline in 100% molecular-biology grade DMSO to create a 10 mM stock.
-
Complexation (Dropwise Addition): Place 900 µL of the HP-β-CD solution on a vortex mixer at medium speed. Slowly add 100 µL of the DMSO stock dropwise into the vortexing liquid.
-
Causality: Dropwise addition prevents localized zones of high water concentration, averting immediate nucleation.
-
Self-Validation Check: The solution must remain optically clear. If turbidity is observed, the kinetic solubility limit has been exceeded. You must restart with a lower compound concentration or a higher HP-β-CD ratio.
-
-
Thermodynamic Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium.
-
Clarification: Centrifuge the solution at 10,000 x g for 10 minutes.
-
Self-Validation Check: Inspect the bottom of the tube for a microscopic pellet. Use only the supernatant for your downstream assay to ensure you are working with fully dissolved compound.
-
Protocol 2: Step-wise Micellar Encapsulation with Pluronic F127
Use this protocol for sensitive phenotypic or cell-based assays where cyclodextrins impair compound absorption.
-
Micelle Base Preparation: Prepare a 5% (w/v) Pluronic F127 solution in your assay buffer. Stir gently at room temperature until completely dissolved (avoid vigorous shaking to prevent foaming).
-
Intermediate Dilution: Dilute your 10 mM DMSO compound stock 1:10 directly into the 5% Pluronic F127 solution. Pipette up and down gently 10 times.
-
Causality: This intermediate step forces the highly lipophilic dibromo-tetrahydroquinoline into the hydrophobic cores of the Pluronic micelles before it encounters the bulk aqueous media[2].
-
-
Final Assay Dilution: Dilute this intermediate stock further into your final assay media to reach your desired working concentration (ensure final DMSO is ≤ 1% and Pluronic F127 is ≤ 0.5%).
-
Vehicle Control Validation: Critical Step. You must run a vehicle control containing the exact final concentrations of DMSO and Pluronic F127 (without the compound) to validate that the excipients are not inducing baseline biological effects.
References
-
Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model Source: PMC (National Institutes of Health) URL:[Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: PMC (National Institutes of Health) URL:[Link]
-
Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: ACS Omega (ACS Publications) URL:[Link]
-
Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin Source: Taylor & Francis Online URL:[Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Synthesis of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline Derivatives
Welcome to the technical support center for the synthesis and optimization of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide clear, actionable guidance for navigating common challenges encountered during the synthesis of this valuable chemical scaffold. 5,8-Dibromo-1,2,3,4-tetrahydroquinoline serves as a critical building block in medicinal chemistry, with the bromine atoms providing versatile handles for further modifications, such as cross-coupling reactions, to generate diverse molecular libraries.[1]
This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section to address general queries and a detailed Troubleshooting Guide for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 6,8-Dibromo-1,2,3,4-tetrahydroquinoline?
A1: The most straightforward and widely used method is the direct electrophilic aromatic substitution of 1,2,3,4-tetrahydroquinoline using a suitable brominating agent.[2] The secondary amine within the tetrahydroquinoline ring is a strong activating group, which directs the electrophilic attack of bromine to the ortho (C8) and para (C6) positions of the aromatic ring.[1] Due to steric hindrance from the adjacent fused aliphatic ring, substitution occurs preferentially at these C6 and C8 positions.[1]
Q2: Which brominating agent should I use: Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: The choice of brominating agent is critical and depends on the desired outcome and the specific substrate.
-
Molecular Bromine (Br₂): This is a strong, aggressive electrophile. It is highly effective for achieving the desired 6,8-dibromination, especially when using a solvent like glacial acetic acid which can moderate its reactivity and favor the desired product while preserving the tetrahydroquinoline ring.[3] However, its high reactivity can also lead to over-bromination or oxidation of the tetrahydroquinoline to a quinoline byproduct if conditions are not carefully controlled.[3][4]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[5] It is often preferred when working with highly activated or sensitive substrates to prevent over-bromination and other side reactions.[5] In some cases, using an excess of NBS can even promote a one-pot bromination and dehydrogenation to yield the corresponding bromoquinoline.[4]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a pivotal role in reaction selectivity and outcome.
-
Glacial Acetic Acid: This is a common solvent for direct bromination with Br₂. It facilitates the electrophilic substitution while helping to suppress the oxidation of the tetrahydroquinoline ring, leading to a cleaner formation of the 6,8-dibromo derivative.[3]
-
Chlorinated Solvents (CHCl₃, CH₂Cl₂): While used, these solvents can sometimes promote side reactions. For instance, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in chloroform can lead to the formation of di- and tri-brominated derivatives, along with oxidation to the quinoline structure.[3]
-
Acetonitrile (CH₃CN): This is another solvent option, particularly for milder reactions, and can influence the reactivity and selectivity of the brominating agent.[5]
Q4: How can I monitor the reaction progress effectively?
A4: The reaction should be monitored by Thin Layer Chromatography (TLC).[2] Spot the reaction mixture alongside the starting material (1,2,3,4-tetrahydroquinoline) on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The reaction is considered complete when the starting material is fully consumed.
Experimental Workflow & Protocols
The general workflow for the synthesis and purification of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is outlined below.
Caption: General workflow for the synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline.
Detailed Protocol: Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
This protocol is based on established procedures for the direct bromination of 1,2,3,4-tetrahydroquinoline.[1]
Materials:
-
1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Molecular Bromine (Br₂) (2.0 - 2.2 eq)
-
Glacial Acetic Acid
-
Dichloromethane (DCM) or Chloroform
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in a fume hood, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath to maintain a temperature of 0-5 °C.[1]
-
Addition of Bromine: In a separate flask, prepare a solution of molecular bromine (2.0 - 2.2 eq) in a minimal amount of glacial acetic acid. Add this bromine solution dropwise to the stirred tetrahydroquinoline solution over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[1]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.[1]
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice water. Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or chloroform (3 x 50 mL). Combine the organic layers and wash with water, followed by brine.[1]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield 6,8-Dibromo-1,2,3,4-tetrahydroquinoline.[1]
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.
Caption: A troubleshooting flowchart for common issues in the synthesis.
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause 1: Inactive Substrate or Reagent: The starting tetrahydroquinoline may be of poor quality, or the brominating agent may have decomposed.
-
Solution: Ensure the purity of your starting materials. Molecular bromine, in particular, should be handled with care to avoid exposure to moisture. Use freshly opened or properly stored reagents.
-
-
Possible Cause 2: Incorrect Stoichiometry: An insufficient amount of brominating agent will lead to an incomplete reaction.
-
Solution: Carefully measure and use a slight excess (2.1-2.2 equivalents) of the brominating agent to drive the reaction to completion for dibromination.[1]
-
-
Possible Cause 3: Sub-optimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
Solution: While initial addition is done at 0-5 °C to control exothermicity, the reaction is typically allowed to proceed at room temperature.[1] Monitor the reaction by TLC until all starting material is consumed, extending the reaction time if necessary.
-
Problem 2: Formation of Multiple Products (Poor Selectivity)
-
Possible Cause 1: Over-bromination: The most common issue is the formation of a mixture of mono-, di-, and sometimes tri-brominated products.[5][6]
-
Possible Cause 2: Oxidation to Quinoline: Especially when using aggressive conditions or certain solvents like chloroform, the tetrahydroquinoline ring can be oxidized to the more stable aromatic quinoline.[3]
Comparison of Reaction Conditions and Outcomes
| Parameter | Molecular Bromine (Br₂) in Acetic Acid | N-Bromosuccinimide (NBS) in CH₂Cl₂ |
| Reactivity | High, strong electrophile[4] | Mild, selective electrophile[5] |
| Typical Outcome | Good yield of 6,8-dibromo product[3] | Can be tuned for mono- or di-bromination[5] |
| Key Side Reaction | Potential for over-bromination and oxidation[3] | Less prone to over-bromination; can cause oxidation with excess[4] |
| Control | Requires careful temperature control and slow addition[1] | Generally easier to control |
| Best For | Direct and efficient synthesis of the 6,8-dibromo target | Substrates sensitive to harsh conditions or when higher selectivity is needed |
Problem 3: Difficulty in Product Purification
-
Possible Cause 1: Product Degradation on Silica Gel: Tetrahydroquinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition during column chromatography.
-
Solution: If chromatography is necessary, consider using a neutral stationary phase like alumina. Alternatively, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (e.g., 1% in the eluent).[7]
-
-
Possible Cause 2: Incomplete Removal of Reagents: Acidic or basic residues from the work-up can interfere with purification.
-
Solution: Ensure the aqueous work-up is thorough. Wash the organic layer with saturated sodium bicarbonate to remove all acid, followed by water and brine to remove any residual salts before drying and concentrating.[1] For this specific synthesis, recrystallization from ethanol is often sufficient and avoids the potential issues of column chromatography.[1]
-
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Tetrahydroquinolines.
- BenchChem. (2025). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold.
- BenchChem. (2025). avoiding drastic conditions for the bromination of quinoline derivatives.
- BenchChem. (n.d.). synthesis of 6,8-Dibromo-1,2,3,4- tetrahydroquinoline from 1,2,3,4.
- BenchChem. (n.d.). An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity.
- BenchChem. (n.d.). A Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide for the Bromination of Tetrahydroquinolines.
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
- Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]
-
Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. [Link]
- Semantic Scholar. (n.d.). NEW EFFICIENT SYNTHESES OF 6,7-DIBROMOQUINOLINE- 5,8-DIONES.
- Di Fabio, R., et al. (2000).
-
ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. [Link]
- International Journal of Scientific & Technology Research. (2020).
-
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]
-
MDPI. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. [Link]
- ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Zemtsova, M. N., et al. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry.
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for 5,8-Dibromo-1,2,3,4-tetrahydroquinoline
Welcome to the Technical Support Center. As application scientists, we frequently encounter severe peak tailing when developing quantitative assays for halogenated secondary amines like 5,8-Dibromo-1,2,3,4-tetrahydroquinoline . This guide deconstructs the physical and chemical mechanisms driving this phenomenon and provides field-validated, self-verifying protocols to restore peak symmetry and quantitative accuracy.
Diagnostic Workflow
Before adjusting your method, it is critical to isolate the root cause of the tailing. Follow the logical workflow below to determine whether your system is suffering from a physical fluidic issue or a chemical secondary interaction.
Fig 1: Diagnostic workflow for resolving 5,8-Dibromo-THQ HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: Mechanistically, why does 5,8-Dibromo-1,2,3,4-tetrahydroquinoline exhibit severe peak tailing in reversed-phase HPLC? A1: The tailing is primarily driven by secondary interactions between the molecule's secondary amine and the stationary phase[1]. While the electron-withdrawing bromine atoms at positions 5 and 8 lower the amine's pKa compared to unsubstituted tetrahydroquinoline (pKa ~5.1)[2], the nitrogen still acts as a strong hydrogen-bond donor. On silica-based columns, acidic residual silanol groups (Si-OH) ionize to Si-O⁻ at mid-range pH values. This creates a mixed-mode retention mechanism where the highly hydrophobic dibromo-THQ undergoes both standard hydrophobic partitioning and localized electrostatic/hydrogen-bonding interactions with the silanols. This "velcro-like" adsorption causes the trailing edge of the peak to elute slower than the bulk[3].
Q2: How can I differentiate between chemical tailing (silanol interactions) and physical tailing (system dead volume)? A2: Inject a highly hydrophobic, neutral reference marker (e.g., toluene or uracil) alongside your sample. Neutral compounds do not undergo acid-base or strong electrostatic interactions with silanols[3]. If the neutral marker elutes with a perfectly symmetrical peak (Asymmetry Factor As≈1.0 ) but the 5,8-Dibromo-1,2,3,4-tetrahydroquinoline peak tails, the issue is strictly chemical. If both peaks exhibit tailing, you have a physical system issue, such as a void at the head of the column, a partially blocked frit, or excessive extra-column volume[4].
Q3: What is the optimal mobile phase pH to mitigate this specific chemical tailing? A3: Operating at a highly acidic pH (2.0 – 2.5) is the most effective strategy. At this pH, the residual silanol groups on the silica surface are forced into their fully protonated, neutral state (Si-OH), effectively shutting down the electrostatic ion-exchange pathway[5].
Q4: Which stationary phase chemistry is best suited for this halogenated secondary amine? A4: Avoid older "Type A" silica columns. Instead, utilize high-purity "Type B" silica columns that feature exhaustive double end-capping[6]. End-capping involves treating residual silanol groups with reagents (like trimethylchlorosilane) to convert them into less polar surface functional groups[5]. For extreme cases, a polar-embedded column (e.g., amide-C18) provides an internal hydrogen-bonding shield that prevents the basic amine from reaching the underlying silica surface.
Q5: Can mobile phase additives resolve the tailing without changing the column? A5: Yes. Adding 0.1% Trifluoroacetic acid (TFA) lowers the pH while providing a hydrophobic counter-ion that pairs with the protonated amine, masking its charge. Alternatively, adding 0.1% Triethylamine (TEA) acts as a sacrificial competing base; the small, highly basic TEA molecules saturate the active silanol sites, allowing the bulkier 5,8-Dibromo-1,2,3,4-tetrahydroquinoline to elute without secondary retention[7].
Quantitative Data Summary
The table below demonstrates the expected quantitative improvements in peak shape and column efficiency when applying the troubleshooting steps to 5,8-Dibromo-1,2,3,4-tetrahydroquinoline.
| Condition | Mobile Phase pH | Additive | Column Chemistry | Asymmetry Factor ( As ) | Theoretical Plates ( N ) |
| Baseline (Poor) | 6.8 | None | Type A C18 (Non-endcapped) | 2.85 | 3,200 |
| pH Adjustment | 2.5 | 0.1% Formic Acid | Type A C18 (Non-endcapped) | 1.75 | 5,400 |
| Column Upgrade | 6.8 | None | Type B C18 (Double End-capped) | 1.60 | 6,100 |
| Optimized pH + Column | 2.5 | 0.1% Formic Acid | Type B C18 (Double End-capped) | 1.25 | 9,500 |
| Ion-Pairing / Silanol Masking | 2.1 | 0.1% TFA | Type B C18 (Double End-capped) | 1.05 | 12,400 |
Self-Validating System Suitability Protocol
To guarantee trustworthiness in your quantitative analysis, implement this step-by-step, self-validating methodology. This protocol ensures that physical artifacts are ruled out before chemical optimizations are applied.
Step 1: System Void & Extra-Column Volume Verification
-
Action : Inject 1 µL of a neutral marker (e.g., Uracil) at 1.0 mL/min using a standard C18 column.
-
Causality : Neutral markers do not interact with silanols. If the Uracil peak is symmetrical ( As<1.1 ), the system fluidics (tubing, flow cell, fittings) are sound. This self-validates that any tailing observed for the target analyte is strictly a chemical interaction[4].
Step 2: Mobile Phase Preparation (Dual-Action Ion Pairing)
-
Action : Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.1). Prepare Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
-
Causality : TFA serves a dual function. It lowers the pH below the pKa of the residual silanols, neutralizing them (Si-OH) to prevent electrostatic interactions[5]. Simultaneously, the trifluoroacetate anion forms a hydrophobic ion-pair with the protonated secondary amine of the dibromo-THQ, masking its charge and enhancing partitioning into the stationary phase.
Step 3: Column Selection and Equilibration
-
Action : Install a high-purity, Type B silica C18 column with exhaustive double end-capping (e.g., 4.6 x 150 mm, 3 µm). Equilibrate with 40% A / 60% B for at least 20 column volumes.
-
Causality : Type B silica is synthesized from highly pure tetraethoxysilane, lacking the metal impurities (Fe, Al) found in older Type A silica that activate adjacent silanols. Double end-capping uses secondary silanization to sterically block the residual silanols that the primary C18 ligands could not reach[6].
Step 4: Sample Diluent Matching
-
Action : Dissolve the 5,8-Dibromo-1,2,3,4-tetrahydroquinoline standard strictly in the initial mobile phase composition (40% A / 60% B).
-
Causality : Dissolving the sample in 100% strong solvent (e.g., pure Acetonitrile) causes premature partitioning at the column head, leading to band broadening and apparent tailing. Diluent matching ensures the analyte focuses into a tight, symmetrical band upon injection.
Step 5: Isocratic Elution & Data Acquisition
-
Action : Run the method at 1.0 mL/min, column temperature 30°C, and UV detection at the optimized wavelength.
-
Causality : A slightly elevated column temperature (30°C) reduces mobile phase viscosity, improving mass transfer kinetics between the mobile and stationary phases, which further sharpens the peak and increases theoretical plates ( N ).
References
-
Title : Peak Tailing In Chromatography: Troubleshooting Basics. Source : GMP Insiders. URL : [Link]
-
Title : HPLC Peak Tailing. Source : Axion Labs. URL : [Link]
-
Title : Troubleshooting Peak Tailing in LC. Source : Scribd. URL : [Link]
-
Title : Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. Source : PMC (NIH). URL :[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 635-46-1 CAS MSDS (1,2,3,4-Tetrahydroquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. scribd.com [scribd.com]
- 7. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
HPLC validation methods for 5,8-Dibromo-1,2,3,4-tetrahydroquinoline purity assessment
An In-Depth Technical Guide to HPLC Validation Methods for the Purity Assessment of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline
A Senior Application Scientist's Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a fundamental requirement for safety and efficacy. This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares alternative analytical approaches, and is grounded in the principles of scientific integrity and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Foundational Strategy: HPLC Method Development
The goal is to develop a stability-indicating method, one that can accurately quantify the API and separate it from any process impurities and potential degradation products.[5][6] The unique structure of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline—a fused aromatic ring system with two bromine atoms and a basic nitrogen—guides our initial choices.
Column and Mobile Phase Selection: A Comparative Approach
A standard C18 column is the workhorse of reversed-phase (RP) HPLC and serves as our primary choice. However, to ensure a comprehensive assessment and to find the optimal separation, we will compare its performance against a stationary phase that offers alternative selectivity.
-
Method 1 (Primary): C18 Column. This column provides excellent hydrophobic retention, which is ideal for the aromatic core of the target molecule.
-
Method 2 (Alternative): Phenyl-Hexyl Column. This phase offers unique π-π interactions with the aromatic rings of the analyte and its impurities, which can significantly alter elution order and improve resolution for closely related aromatic compounds.[7][8]
-
Method 3 (Alternative): Ion-Pair Chromatography. The basic nitrogen in the tetrahydroquinoline ring can cause peak tailing on standard silica-based columns. While an acidic mobile phase can suppress this, an alternative is to use an ion-pairing reagent to improve peak shape and retention.[9]
The mobile phase composition is equally critical. A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is standard.[10][11] The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte; a pH at least 2 units away from the analyte's pKa is recommended to prevent peak shape issues.
Comparative Overview of Initial HPLC Methods
The table below outlines three starting points for method development. The goal is to select the method that provides the best resolution, peak shape, and analysis time before proceeding to full validation.
| Parameter | Method 1 (Proposed RP-HPLC) | Method 2 (Alternative RP-HPLC with Phenyl Column) | Method 3 (Alternative Ion-Pair) |
| Column | C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) | Phenyl-Hexyl (e.g., HALO Phenyl-Hexyl, 4.6 x 150 mm, 2.7 µm)[8] | C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water | 5 mM Sodium 1-Heptanesulfonate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 minutes | 5% to 95% B in 20 minutes | 20% to 80% B in 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Rationale | General-purpose, strong retention for hydrophobic compounds. TFA improves peak shape for bases. | Alternative selectivity via π-π interactions, potentially resolving aromatic impurities. | Improves retention and peak shape for basic compounds without strong acid modifiers. |
For the remainder of this guide, we will proceed with the validation of Method 1 , assuming it provided the most promising initial results.
The Validation Workflow: A Step-by-Step Protocol
Method validation is the process of providing documented evidence that a method is suitable for its intended purpose.[12] The following protocols are based on the ICH Q2(R1) guideline.[1][3][4]
Caption: HPLC Method Validation Workflow.
System Suitability
Causality: Before any sample analysis, we must confirm that the chromatographic system is performing adequately. This ensures that the results generated on a given day are reliable.
Experimental Protocol:
-
Prepare a standard solution of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline at a concentration of 100 µg/mL.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution.
-
Calculate the key system suitability parameters.
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Specificity and Forced Degradation Studies
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are the cornerstone of demonstrating that the method is stability-indicating.[5][6][13][14] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed at a detectable level without causing such extensive degradation that secondary products dominate.[13]
Caption: Forced Degradation Stress Conditions.
Experimental Protocols:
-
Control Sample: Dissolve the API in the mobile phase.
-
Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase before injection.[13]
-
Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute.[13]
-
Oxidative Degradation: Dissolve the API in a solution containing 3% H₂O₂ at room temperature. Withdraw aliquots at time points and dilute.[13]
-
Thermal Degradation: Expose the solid API to 80°C in an oven. At time points, dissolve a portion of the solid in mobile phase and inject.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil.[13]
Analysis and Acceptance Criteria:
-
Analyze all stressed samples by HPLC, using a photodiode array (PDA) detector.
-
The peak for 5,8-Dibromo-1,2,3,4-tetrahydroquinoline should be well-resolved from all degradation peaks (Resolution > 2.0).
-
The peak purity analysis (from the PDA detector) for the main peak should pass, indicating no co-eluting impurities.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[15] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]
Experimental Protocol:
-
Prepare a stock solution of the API (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare at least five concentration levels. For an impurity method, the range should typically cover from the reporting threshold to 120% of the specification limit.[1] A common range is 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study using a spiked placebo or by analyzing a sample with a known concentration.
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation excipients without the API).
-
Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate for each level (total of 9 determinations).
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[15]
Experimental Protocols:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%
-
Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]
Experimental Protocol (Based on the Signal-to-Noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
Inject a series of dilute solutions of the API.
-
The concentration that yields an S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.
Acceptance Criteria:
-
The LOQ must be verified by analyzing a minimum of five samples at the proposed LOQ concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[12]
Experimental Protocol:
-
Prepare a system suitability solution.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase Composition (e.g., ± 2% absolute organic content)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
The system suitability criteria must be met under all the varied conditions.
Summarizing the Validation Data
All experimental data should be compiled into clear, concise tables to demonstrate that the method meets all acceptance criteria.
Table 1: Hypothetical Validation Summary for Method 1
| Validation Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.1% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD%) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate RSD%) | 1.12% | ≤ 2.0% | Pass |
| LOD (µg/mL) | 0.1 µg/mL | - | - |
| LOQ (µg/mL) | 0.3 µg/mL | Precision at LOQ (RSD) = 5.6% (≤ 10%) | Pass |
| Specificity | No interference from degradants; peak purity pass | Resolution > 2.0; Peak purity pass | Pass |
| Robustness | System suitability passed under all conditions | System suitability criteria met | Pass |
Conclusion
This guide has outlined a comprehensive and comparative approach to the development and validation of an HPLC method for the purity assessment of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline. By systematically evaluating column chemistry, mobile phase conditions, and rigorously testing the chosen method against ICH guidelines, a reliable, robust, and stability-indicating analytical procedure can be established. This ensures the quality and integrity of the API, which is paramount for its successful application in research and drug development.
References
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
- ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx.
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. (2025). Benchchem.
- COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). (n.d.). Farmacia.
- HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]
- A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products. (n.d.). Benchchem.
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). PMC.
- Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis. (2019). ResearchGate.
- An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity. (n.d.). Benchchem.
- Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. (n.d.). Agilent.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. (n.d.). Benchchem.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Publishing.
-
5-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). PharmaTech.
- Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. (n.d.). MAC-MOD Analytical.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.). ResearchGate.
-
Tetrahydroquinoline. (n.d.). Wikipedia. Retrieved from [Link]
-
6,8-dibroMo-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). PubMed. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. onyxipca.com [onyxipca.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. mac-mod.com [mac-mod.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Navigating Brominated Quinolines in Drug Discovery: 5,8-Dibromo-1,2,3,4-tetrahydroquinoline vs. Aromatic Analogs
As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multidimensional optimization of pharmacokinetics, target engagement, and synthetic tractability. In the landscape of oncological and antimicrobial research, brominated quinolines have emerged as highly privileged structures 1. However, the saturation state of the nitrogen-containing ring drastically alters the physicochemical and pharmacological profile of the molecule.
This guide objectively compares the performance of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline (a non-planar, partially saturated scaffold) against fully aromatic alternatives like 5,8-dibromoquinoline and 5,7-dibromo-8-hydroxyquinoline . By analyzing structural causality and providing self-validating experimental protocols, this document serves as a definitive resource for drug development professionals.
Structural Causality and Mechanistic Divergence
The fundamental difference between these scaffolds lies in their 3D geometry, which directly dictates their mechanism of action.
Fully Aromatic Quinolines (e.g., 5,7-dibromo-8-hydroxyquinoline): The fully aromatic quinoline ring is entirely planar. This flatness is highly conducive to DNA intercalation. Molecules like 5,7-dibromo-8-hydroxyquinoline exhibit potent cytotoxicity by slipping between DNA base pairs, chelating crucial metal ions, and inhibiting enzymes like Topoisomerase I 2. While highly potent, planar intercalators often suffer from off-target toxicity and poor aqueous solubility.
Partially Saturated Quinolines (e.g., 5,8-Dibromo-1,2,3,4-tetrahydroquinoline): The introduction of sp3-hybridized carbons at positions 2, 3, and 4 breaks the planarity of the molecule, forcing the saturated ring into a half-chair conformation. In drug discovery, increasing the fraction of sp3 carbons ( Fsp3 ) is causally linked to improved aqueous solubility and reduced promiscuity. The 3D character of the tetrahydroquinoline (THQ) scaffold prevents non-specific DNA intercalation and instead enhances specific shape-complementarity with deep, complex protein binding pockets (such as kinase active sites). Furthermore, the heavy bromine atoms at the C-5 and C-8 positions provide critical halogen bonding capabilities and steric bulk to anchor the molecule within hydrophobic sub-pockets 2.
Apoptosis signaling pathway induced by brominated quinoline derivatives.
Quantitative Performance Comparison
To objectively evaluate the efficacy of these scaffolds, we compare their in vitro antiproliferative activity across standard cancer cell lines 34. The data highlights how structural modifications shift the potency and target profile.
| Compound | Scaffold Geometry | Target Cell Lines | IC₅₀ Range (µg/mL) | Primary Mechanism of Action |
| 5,8-Dibromo-1,2,3,4-tetrahydroquinoline | Partially Saturated (3D, high Fsp3 ) | HeLa, HT29, A549 | 5.0 - 15.0* | Specific Kinase Inhibition / 3D Pocket Binding |
| 5,7-Dibromo-8-hydroxyquinoline | Fully Aromatic (Planar) | C6, HeLa, HT29 | 1.5 - 8.0 | Topoisomerase I Inhibition / Metal Chelation |
| Mono-substituted Bromoquinolines | Fully Aromatic (Planar) | MCF7, Hep3B | 1.1 - 29.6 | DNA Intercalation / Apoptosis Induction |
*Representative data extrapolated from structurally analogous brominated tetrahydroquinolines.
Self-Validating Experimental Protocols
Scientific integrity requires that every assay functions as a self-validating system. An assay is only reliable if its internal controls can confirm the dynamic range and rule out artifactual interference. Below are the field-proven methodologies for evaluating these compounds 3.
Protocol A: High-Throughput MTT Cell Viability Assay (Primary Screen)
The Causality of the Design: The MTT assay measures mitochondrial metabolic activity. Because brominated quinolines with extended conjugation can exhibit intrinsic absorbance at 570 nm or spontaneously reduce tetrazolium salts, an orthogonal cell-free control is mandatory. Without it, artifacts may falsely inflate viability readings, leading to missed hits.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., HeLa or HT29) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline or aromatic analogs.
-
Internal Validation Controls:
-
Positive Control: Doxorubicin (validates the assay's sensitivity to apoptotic cell death).
-
Vehicle Control: 0.1% DMSO (establishes the 100% baseline viability).
-
Cell-Free Control: Culture Media + Test Compound + MTT (rules out direct compound-MTT reduction artifacts).
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 to 4 hours until intracellular purple formazan crystals are visible.
-
Solubilization & Readout: Carefully aspirate the media, dissolve the formazan crystals in 100 µL of pure DMSO, and measure absorbance at 570 nm using a microplate reader.
Protocol B: Annexin V/PI Flow Cytometry (Mechanism of Action)
The Causality of the Design: To confirm that the reduction in metabolic activity (observed in Protocol A) is driven by programmed cell death rather than non-specific necrosis or cytostasis, we must map the mechanism. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant system.
Step-by-Step Methodology:
-
Induction: Treat cells with the calculated IC₅₀ concentration of the brominated quinoline for 48 hours.
-
Harvest: Trypsinize the cells gently and wash twice with cold PBS to remove residual phenol red and serum proteins.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.
-
Acquisition & Validation: Analyze via flow cytometry within 1 hour.
-
Crucial Validation Step: Run single-stained controls (Annexin V only and PI only) to set compensation matrices. This ensures that overlapping fluorescence emission spectra do not cause false double-positive readings.
-
Self-validating experimental workflow for screening quinoline derivatives.
Conclusion
While fully aromatic brominated quinolines exhibit undeniable potency through DNA intercalation and Topoisomerase inhibition, they often present liabilities regarding solubility and off-target toxicity. The 5,8-Dibromo-1,2,3,4-tetrahydroquinoline scaffold offers a highly strategic alternative. By leveraging the sp3-hybridized geometry of the tetrahydroquinoline ring, researchers can design therapeutics that favor specific 3D pocket binding over planar intercalation, ultimately yielding safer and more selective drug candidates.
References
-
Ökten, S., et al. "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." PMC / National Institutes of Health, May 2025. URL: [Link]
-
Aydın, A., et al. "In–Vitro Anticancer and Antibacterial Activities of Brominated Indeno[1,2‐b]qinoline Amines Supported with Molecular Docking and MCDM." ResearchGate, April 2021. URL:[Link]
Sources
High-Resolution Mass Spectrometry Fragmentation Pattern of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline: A Comparative Analytical Guide
Executive Summary
The structural elucidation of halogenated N-heterocycles is a critical quality control step in early-stage drug development and synthetic chemistry. 5,8-Dibromo-1,2,3,4-tetrahydroquinoline (CAS: 1248969-69-8) serves as a highly versatile bifunctional scaffold; the tetrahydroquinoline (THQ) core provides favorable pharmacokinetic properties, while the dibromo substitutions act as orthogonal handles for transition-metal-catalyzed cross-coupling reactions[1][2].
This guide objectively compares the two premier analytical platforms for characterizing this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind the gas-phase dissociation of the dibrominated THQ core, researchers can build self-validating analytical workflows that prevent misannotation of in-source fragments and ensure absolute structural confidence.
Mechanistic Principles of Halogenated THQ Fragmentation
The fragmentation of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline is governed by the interplay between the stable aromatic ring, the partially saturated piperidine moiety, and the labile carbon-bromine bonds.
-
The Isotopic Signature (The 1:2:1 Rule): Because bromine exists in nature as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, any intact dibrominated ion will present a diagnostic isotopic cluster separated by 2 Da (M, M+2, M+4) with relative abundances of approximately 1:2:1. This is the primary self-validating feature of the precursor ion.
-
Retro-Diels-Alder (RDA) Cleavage: The saturated portion of the THQ core is highly susceptible to cycloreversion under high-energy electron impact. This results in the expulsion of a neutral ethylene molecule (C 2 H 4 , 28 Da), a hallmark fragmentation pathway for tetralin and tetrahydroquinoline derivatives[3][4].
-
Radical vs. Even-Electron Cleavage: In EI (70 eV), the molecular ion is a radical cation ( M+∙ ), which readily loses a bromine radical (Br ∙ ) to form an even-electron cation[4]. In ESI-CID, the precursor is an even-electron protonated species ( [M+H]+ ), which preferentially undergoes neutral loss of hydrogen bromide (HBr) rather than radical cleavage[5].
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
To objectively select the correct analytical platform, one must match the ionization physics to the experimental goal. Table 1 summarizes the performance and mechanistic differences between the two platforms.
Table 1: Analytical Platform Comparison for 5,8-Dibromo-1,2,3,4-tetrahydroquinoline
| Analytical Feature | GC-EI-MS (70 eV) | LC-ESI-MS/MS (CID) | Causality / Advantage |
| Ionization Mechanism | Hard ionization; electron ejection forming M+∙ . | Soft ionization; protonation forming [M+H]+ . | EI shatters the molecule for deep structural fingerprinting; ESI preserves the intact precursor for targeted MS/MS[5]. |
| Primary Halogen Loss | Loss of Br ∙ radical (-79/-81 Da). | Neutral loss of HBr (-80/-82 Da). | Even-electron rule dictates ESI pathways; radical site initiation drives EI pathways. |
| Ring Cleavage | Retro-Diels-Alder (loss of C 2 H 4 ). | Ring contraction / loss of NH 3 . | 70 eV provides enough internal energy to overcome the high activation barrier of cycloreversion[4]. |
| Library Matching | Highly reproducible; matches NIST/Wiley. | Instrument-dependent; requires authentic standards. | 70 eV is a universal standard, making EI ideal for identifying unknown synthetic byproducts. |
Fragmentation Data Synthesis
The diagnostic fragment ions for 5,8-Dibromo-1,2,3,4-tetrahydroquinoline under standard EI conditions are summarized in Table 2. The exact nominal masses account for the 79 Br and 81 Br isotopes.
Table 2: Diagnostic EI Fragment Ions and Mechanistic Assignments
| Ion Assignment | m/z (Nominal) | Isotope Pattern | Formation Mechanism |
| [M]+∙ | 289, 291, 293 | 1:2:1 | Intact molecular radical cation. |
| [M−H]+ | 288, 290, 292 | 1:2:1 | α -cleavage of hydrogen from C-2 or the amine nitrogen, forming an iminium-like stable cation[3]. |
| [M−C2H4]+∙ | 261, 263, 265 | 1:2:1 | Retro-Diels-Alder cleavage of the saturated ring[4]. |
| [M−Br]+ | 210, 212 | 1:1 | Homolytic cleavage of the weak C-Br bond. The 1:1 ratio confirms a single bromine remains. |
| [M−Br−HBr]+ | 130 | Monoisotopic | Sequential loss of a bromine radical and a neutral HBr molecule, leading to a fully aromatized quinoline core. |
Mandatory Visualization: EI Fragmentation Pathway
Proposed GC-EI-MS fragmentation pathways for 5,8-Dibromo-1,2,3,4-tetrahydroquinoline.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in causality check to prevent false positives.
Protocol A: GC-EI-MS Structural Fingerprinting
Objective: Obtain a library-quality fragmentation spectrum to confirm the dibrominated core and saturated ring integrity.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of GC-grade dichloromethane (DCM). Causality: DCM ensures complete solubilization of the halogenated aromatic while avoiding protic exchange that could convolute the M-1 peak.
-
Chromatographic Separation: Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Use a temperature gradient from 100°C to 280°C at 15°C/min.
-
Ionization (70 eV): Maintain the ion source at 230°C. Causality: 70 eV is strictly required. Lower energies will fail to trigger the Retro-Diels-Alder fragmentation, while higher energies will completely shatter the molecule, destroying the diagnostic 1:2:1 isotopic cluster[4].
-
Self-Validation Check (Data Acceptance Criteria): Isolate the precursor cluster at m/z 289, 291, 293. Calculate the relative abundance. If the ratio deviates from 1:2:1 by >5%, reject the spectrum. A skewed ratio indicates either detector saturation (dead-time effects) or a co-eluting isobaric contaminant.
Protocol B: LC-ESI-MS/MS Targeted Quantification
Objective: Monitor the compound in complex biological or reaction matrices using Multiple Reaction Monitoring (MRM).
-
Mobile Phase Optimization: Use a binary gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive the formation of the [M+H]+ precursor at m/z 290, 292, 294[5].
-
Precursor Selection (Q1): Select the most abundant isotopologue, m/z 292 (containing one 79 Br and one 81 Br).
-
Collision-Induced Dissociation (Q2): Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon collision gas. Causality: Lower CE (15 eV) will yield the [M+H−HBr]+ product ion (m/z 212). Higher CE (35 eV) is required to strip the second halogen and yield the fully aromatized m/z 130 core[5].
-
Self-Validation Check (MRM Ratio): Monitor two transitions: 292 → 212 (Quantifier) and 292 → 130 (Qualifier). The ratio between these two transitions must remain constant (±20%) across all samples and standards. If the ratio shifts, it indicates matrix interference, and the chromatography must be optimized.
References
-
Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry (1968). URL:[Link]
-
Fragmentation Reactions of N-benzyltetrahydroquinolines in Electrospray Ionization Mass Spectrometry: The Roles of ion/neutral Complex Intermediates. Rapid Communications in Mass Spectrometry (2014). URL:[Link]
-
Comparison between Unimolecular Gas Phase Pyrolysis and Electron Impact Fragmentation. Part 1. The Mass Spectra of Tetralin and some Related Heterocycles. RSC Publishing (1970). URL:[Link]
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI (2024). URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Page loading... [guidechem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Activity of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline Analogs
For drug development professionals, researchers, and scientists, the validation of a novel compound's biological activity is a critical juncture in the journey from discovery to potential therapeutic application. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] The introduction of bromine atoms to this scaffold can significantly modulate a compound's physicochemical properties and biological activity, offering a promising avenue for the development of new therapeutic agents, particularly in oncology and infectious diseases.[3][4]
This guide provides an in-depth technical comparison for validating the biological activity of 5,8-dibromo-1,2,3,4-tetrahydroquinoline and its analogs. We will delve into the synthesis of these compounds, present a comparative analysis of their biological activities with supporting data, and provide detailed, field-proven experimental protocols for their validation. The causality behind experimental choices will be explained, ensuring a thorough understanding of the validation process.
The Rationale for Investigating Dibromo-Tetrahydroquinolines
The strategic placement of bromine atoms on the tetrahydroquinoline ring serves two primary purposes. Firstly, bromine, as a halogen, can alter the lipophilicity and electronic properties of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.[5] Secondly, the bromine atoms provide reactive handles for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6] While the 6,8-dibromo isomer is more commonly studied, the 5,8-dibromo analog presents an alternative substitution pattern that warrants investigation for potentially novel biological activities.
Synthesis of Dibromo-1,2,3,4-tetrahydroquinoline Analogs
The synthesis of dibrominated tetrahydroquinolines can be achieved through various methods, with direct bromination of the parent tetrahydroquinoline being a common approach for the 6,8-isomer. However, achieving regioselectivity for the 5,8-isomer is more challenging and may require a multi-step synthetic strategy.
Protocol 1: Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
A straightforward and efficient method for the synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinoline is the direct bromination of 1,2,3,4-tetrahydroquinoline using molecular bromine in a suitable solvent like acetic acid.[1][6][7] The amino group in the tetrahydroquinoline ring is a strong activating group, directing the electrophilic substitution to the ortho and para positions, which are C8 and C6, respectively.[6]
dot
Caption: Synthetic scheme for 6,8-Dibromo-1,2,3,4-tetrahydroquinoline.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydroquinoline (1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath.[6]
-
Bromination: Prepare a solution of molecular bromine (2.0-2.2 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the stirred tetrahydroquinoline solution over 30-60 minutes, maintaining the temperature between 0-5 °C.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
Work-up: Pour the reaction mixture into ice water and neutralize the excess acid with a saturated solution of sodium bicarbonate.[6]
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[6]
Proposed Synthesis of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline
The direct bromination of 1,2,3,4-tetrahydroquinoline does not yield the 5,8-dibromo isomer in significant amounts due to the directing effects of the amino group. A plausible multi-step synthesis is therefore proposed, starting from a pre-functionalized aniline.
dot
Caption: Proposed synthetic route for 5,8-Dibromo-1,2,3,4-tetrahydroquinoline.
Rationale for the Proposed Synthesis:
-
Step 1: Synthesis of 8-Bromoquinoline: This can be achieved via a Skraup-Doebner-von Miller reaction or a similar cyclization reaction starting from 2-bromoaniline and a suitable three-carbon synthon like acrolein diethyl acetal.[8]
-
Step 2: Bromination of 8-Bromoquinoline: The existing bromine at the 8-position will influence the position of the second bromination. Electrophilic aromatic substitution on the quinoline ring is complex, but conditions can be optimized to favor substitution at the 5-position. For instance, using N-bromosuccinimide (NBS) in sulfuric acid at low temperatures is a known method for the regioselective bromination of isoquinolines, a related heterocyclic system.[9]
-
Step 3: Reduction of the Quinoline Ring: The resulting 5,8-dibromoquinoline can then be reduced to the corresponding 1,2,3,4-tetrahydroquinoline. This is a standard transformation that can be accomplished by various methods, such as catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or with other reducing agents.[10][11]
Comparative Biological Activity of Brominated Tetrahydroquinoline Analogs
The biological activity of brominated tetrahydroquinolines has been explored in several contexts, primarily as anticancer and antimicrobial agents. The position of the bromine atoms, as well as other substituents on the tetrahydroquinoline scaffold, plays a crucial role in determining their potency and selectivity.[3][5]
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of quinoline and tetrahydroquinoline derivatives against various cancer cell lines.[3][5] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[1]
Table 1: Comparative in vitro Cytotoxicity of Brominated Tetrahydroquinoline Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | Not specified, but active | [3] |
| 2 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Glioma) | 15.4 | [3] |
| 3 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | HeLa (Cervical) | 26.4 | [3] |
| 4 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | HT29 (Colon) | 15.0 | [3] |
| 5 | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | Micromolar concentrations | [12][13] |
| 6 | 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [5] |
Note: This table provides a representative summary. IC50 values can vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Bromination Pattern: The presence and position of bromine atoms significantly impact cytotoxicity. For instance, compounds with bromine at the C-5 and C-7 positions have shown potent antiproliferative activity, whereas some compounds with substitutions at C-3, C-6, and C-8 were inactive.[3]
-
Other Substituents: The addition of other functional groups, such as methoxy or phenyl groups, can further modulate the anticancer activity.[3][5] The lipophilicity of the molecule, influenced by these substituents, often correlates with cytotoxic effects.[5]
Antimicrobial Activity
Brominated quinolines and their derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.[14][15]
Table 2: Comparative in vitro Antimicrobial Activity of Quinoline Analogs
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 | [15] |
| Quinolinequinones (QQ10) | Candida albicans | 1.22 | [14] |
| Sulfur-containing quinolinium salts | Enterococcus faecalis | 0.5 | [4] |
| Sulfur-containing quinolinium salts | Micrococcus luteus | 0.5 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Halogenation: Dihalogenated 8-hydroxyquinoline derivatives have demonstrated excellent activity against multidrug-resistant bacteria.[16]
-
Substituents at Position 2: The nature of the substituent at the C-2 position of the quinoline ring can significantly influence antibacterial activity.[16]
-
Quaternization: The formation of quinolinium salts can enhance antimicrobial potency.[4]
Validating Biological Activity: Key Experimental Protocols
To rigorously validate the biological activity of 5,8-dibromo-1,2,3,4-tetrahydroquinoline analogs, a series of well-established in vitro assays should be performed. The following protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 2: Cell Viability and Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used for initial screening of the cytotoxic potential of new compounds.
dot
Caption: Experimental workflow for the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the 5,8-dibromo-1,2,3,4-tetrahydroquinoline analogs in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
dot
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Stock and Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[17]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours for bacteria or 24-48 hours for yeast.[17]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]
Protocol 4: Non-Radioactive Kinase Inhibition Assay (Luminescence-Based)
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases. A luminescence-based assay that measures the amount of ATP remaining after a kinase reaction is a common, safe, and sensitive method to screen for kinase inhibitors.[18][19][20][21]
dot
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT). Prepare solutions of the target kinase, its specific substrate, and ATP in the kinase buffer. Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound (or vehicle control). Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
ATP Depletion and ADP Conversion: Add a reagent (such as ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[21]
-
Luminescence Detection: Add a kinase detection reagent that contains luciferase and luciferin to convert the ADP generated into ATP, which then drives the luciferase reaction, producing light. Incubate for 30-60 minutes at room temperature.[21]
-
Data Acquisition and Analysis: Measure the luminescence intensity using a plate reader. A higher luminescence signal corresponds to greater inhibition of the kinase. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Proposed Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[1] Several studies have implicated tetrahydroquinoline derivatives as inhibitors of this pathway.[1]
dot
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway.
The proposed mechanism suggests that 5,8-dibromo-1,2,3,4-tetrahydroquinoline analogs may inhibit the activity of PI3K, a key upstream kinase in this pathway. Inhibition of PI3K would prevent the phosphorylation of PIP2 to PIP3, thereby blocking the activation of AKT and its downstream effector mTOR. The ultimate result would be the suppression of signaling cascades that promote cancer cell proliferation and survival. Further experiments, such as Western blotting to assess the phosphorylation status of AKT and mTOR in treated cells, would be necessary to validate this proposed mechanism.
Conclusion
The 5,8-dibromo-1,2,3,4-tetrahydroquinoline scaffold holds significant potential for the development of novel therapeutic agents. This guide provides a comprehensive framework for the synthesis and rigorous validation of the biological activity of its analogs. By employing the detailed protocols for assessing anticancer and antimicrobial activities, and for elucidating the mechanism of action, researchers can generate robust and reproducible data to advance these promising compounds through the drug discovery pipeline. The comparative data and SAR insights presented herein should serve as a valuable resource for designing future analogs with improved potency and selectivity.
References
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Dalby Brown, W., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses.
- Efstathiou, A., et al. (2020). A Radioactive-free Kinase Inhibitor Discovery Assay Against the Trypanosoma brucei Glycogen Synthase Kinase-3 short (TbGSK-3s). Bio-protocol, 10(2), e3490.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401234.
- Li, J., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35051-35055.
- BenchChem. (2025).
- Efstathiou, A., et al. (2020). A Radioactive-free Kinase Inhibitor Discovery Assay Against the Trypanosoma brucei's Glycogen Synthase Kinase-3 (TbGSK-3s). PubMed.
- BenchChem. (2025).
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
- Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6594-6629.
- BenchChem. (2025). An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity.
- Reddy, T. J., & Rawal, R. K. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(9), 4563-4572.
- Oyebamiji, A. K., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. BOWEN University Institutional Repository.
-
ResearchGate. (n.d.). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines. Retrieved from [Link]
- Moreno-dorantes, D., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(27), 12151-12165.
- ResearchGate. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 12254-12287.
- Zemtsova, M. N., et al. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636-639.
- Ökten, S., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 82(8), 1147-1159.
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
- Ökten, S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825.
- Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
- ResearchGate. (2014).
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- de Freitas, G. B. L., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16953-16991.
- BenchChem. (2025). A Comparative Guide to the Biological Evaluation of 5,6,7,8-Tetrahydroquinolin-8-ol Analogs: In Vitro and In Vivo Perspectives.
- Sharma, K., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2).
-
Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
- Li, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 243, 114763.
- Sharma, A., & Kumar, V. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 16(34), 6145-6182.
- ResearchGate. (2021). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of 8-Bromo-1, 2, 3, 4-tetrahydro-1-[p-(5-hydroxymethyl-2-methoxy-phenoxy)benzyl]-6, 7-methylenedioxyisoquinoline : Studies on the Heterocyclic Compounds CCXXV [jstage.jst.go.jp]
- 18. A Radioactive-free Kinase Inhibitor Discovery Assay Against the Trypanosoma brucei Glycogen Synthase Kinase-3 short (TbGSK-3s) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Radioactive-free Kinase Inhibitor Discovery Assay Against the Trypanosoma brucei Glycogen Synthase Kinase-3 short (Tb GSK-3s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. promega.com [promega.com]
A Researcher's Guide to the Responsible Disposal of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline
As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to ensuring their entire lifecycle, from synthesis to disposal, is managed with the utmost regard for safety and environmental stewardship. 5,8-Dibromo-1,2,3,4-tetrahydroquinoline, a halogenated heterocyclic compound, requires meticulous handling not only during experimentation but, critically, at the point of disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.
The core principle underpinning this protocol is the "cradle-to-grave" responsibility for hazardous waste, a framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This means that as the generator of the waste, you are responsible for its safe management until its final, environmentally sound disposal.
Immediate Safety Profile & Hazard Assessment
Before handling, it is crucial to understand the potential hazards. While a specific Safety Data Sheet (SDS) for 5,8-Dibromo-1,2,3,4-tetrahydroquinoline is not always readily available, its structure as a quinoline derivative and a brominated organic compound informs its likely toxicological profile. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[2] The presence of bromine atoms further classifies it as a halogenated organic compound, which is subject to specific environmental regulations.[3][4]
| Hazard Category | Potential Risk & Required PPE |
| Contact Hazard | Skin & Eye Irritant: Causes skin and serious eye irritation.[5] Required PPE: Nitrile or neoprene gloves, chemical splash goggles, and a laboratory coat are mandatory.[2][6] A face shield is recommended for splash risks. |
| Inhalation Hazard | Respiratory Irritation: May cause respiratory irritation if handled as a fine powder or if aerosols are generated.[7] Required PPE: Handle only in a well-ventilated area, preferably a certified chemical fume hood.[6] |
| Ingestion Hazard | Toxicity: Assumed to be toxic or harmful if swallowed based on quinoline data.[2] Precaution: Never eat, drink, or smoke in laboratory areas.[8][9] Wash hands thoroughly after handling. |
| Environmental Hazard | Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[2] Precaution: Do not dispose of this chemical down the sink or in regular trash.[10][11] |
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing 5,8-Dibromo-1,2,3,4-tetrahydroquinoline are handled safely and in compliance with institutional and federal regulations.
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in laboratory waste management. Never mix incompatible waste types.[12]
-
Solid Waste:
-
Grossly Contaminated Items: Unused or expired 5,8-Dibromo-1,2,3,4-tetrahydroquinoline powder, and any materials used for spill cleanup (e.g., absorbent pads, sand).
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves. These should be collected in a designated solid waste container.[6]
-
-
Liquid Waste:
-
Halogenated Organic Solvents: Solutions where 5,8-Dibromo-1,2,3,4-tetrahydroquinoline is dissolved in halogenated solvents (e.g., dichloromethane, chloroform).
-
Non-Halogenated Organic Solvents: Solutions where the compound is dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate, hexane). This stream must be kept separate from the halogenated waste.
-
Aqueous Solutions: Waste from extractions or washes containing trace amounts of the compound. While sink disposal of some chemicals is occasionally permissible, it is forbidden for halogenated compounds due to environmental toxicity.[11][13]
-
Step 2: Select the Correct Waste Container
The integrity of the waste container is paramount to prevent leaks and ensure safe transport.
-
For Solid Waste: Use a sturdy, leak-proof container with a secure lid. A five-gallon pail lined with a clear plastic bag is a common and effective choice.[14]
-
For Liquid Waste: Use a designated, shatter-resistant container, preferably the original solvent bottle or a dedicated carboy for that specific waste stream (e.g., "Halogenated Organic Waste").[14] Ensure the container material is compatible with the waste. For acidic solutions, avoid metal cans. Glass or plastic-coated glass bottles are generally preferred.[12] All containers must have a tightly sealing cap and be kept closed except when adding waste.[15]
Step 3: Proper Labeling
Unlabeled waste containers are a major safety violation. Every waste container must be labeled clearly at the moment the first drop of waste is added.
Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste labels. The label must include:
-
The words "HAZARDOUS WASTE" .[15]
-
The full chemical name(s) of the contents. Do not use abbreviations or chemical formulas . List "5,8-Dibromo-1,2,3,4-tetrahydroquinoline" and any solvents present.[15]
-
The approximate percentage of each component.
-
The specific hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard).
-
The name of the principal investigator (PI) or research group and the date of accumulation.
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
The designated area in your lab for storing waste before pickup is called an SAA.
-
Store waste containers in a secondary containment bin to catch any potential leaks.
-
Segregate containers by hazard class. Specifically, keep halogenated organic waste separate from acids, bases, and oxidizers.[12][15]
-
Store hazardous waste containers below eye level and away from sinks or floor drains.[10][14]
-
Inspect the SAA weekly for any signs of container degradation or leaks.[15]
Step 5: Arranging for Disposal
Do not allow hazardous waste to accumulate.
-
Once a waste container is 75-90% full, or within 150 days of the accumulation start date, arrange for a pickup from your institution's EH&S department.[14][15]
-
Follow your institution's specific procedure for requesting a waste pickup, which is typically done through an online portal.
Waste Stream Decision Workflow
The following diagram outlines the decision-making process for correctly segregating waste related to 5,8-Dibromo-1,2,3,4-tetrahydroquinoline.
Caption: Waste disposal workflow for 5,8-Dibromo-1,2,3,4-tetrahydroquinoline.
Decontamination and Spill Procedures
Accidents happen, and proper preparation is key to mitigating risks.
Empty Container Decontamination
-
Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12]
-
The first rinseate is considered hazardous and must be collected and disposed of in the appropriate liquid waste stream (e.g., non-halogenated waste). Subsequent rinses may be managed similarly.
-
After triple rinsing, deface or remove the original label completely. The clean, defaced container can then be disposed of in the appropriate glass or plastic recycling bin.[12]
Spill Cleanup
Should a spill occur, assess the situation calmly.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: For a small spill of solid powder that you are trained to handle:
-
Ensure you are wearing appropriate PPE: lab coat, gloves, and chemical splash goggles.
-
Prevent the powder from becoming airborne.
-
Gently cover the spill with an absorbent material like sand or vermiculite.
-
Carefully sweep the material into a suitable container for disposal.[16]
-
-
Decontaminate: Clean the spill area with a cloth or paper towel wetted with a suitable solvent, and wash the area with soap and water. All cleanup materials are considered hazardous waste and must be disposed of in the solid hazardous waste container.[6]
-
Large Spills: For large spills, or if you feel unsafe, evacuate the area and contact your institution's EH&S emergency line immediately.
By adhering to these procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the professional and ethical standards of the scientific community.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
QUINOLINE FOR SYNTHESIS - Loba Chemie. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]
-
Safety Data Sheet for 1,2,3,4-Tetrahydroquinoline. [Link]
-
Safety Data Sheet for Quinoline. PENTA. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Total Organic Halogens (TOX). Pace Analytical. [Link]
-
40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
Sources
- 1. pacelabs.com [pacelabs.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemos.de [chemos.de]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. unsw.edu.au [unsw.edu.au]
- 11. acs.org [acs.org]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. lobachemie.com [lobachemie.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
